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3,3-dibromocyclobutane-1-carboxylicacid Documentation Hub

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  • Product: 3,3-dibromocyclobutane-1-carboxylicacid
  • CAS: 2138234-70-3

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Solvent Selection for 3,3-Dibromocyclobutane-1-carboxylic Acid

[1][2][3] Executive Summary 3,3-Dibromocyclobutane-1-carboxylic acid is a specialized halogenated cycloaliphatic intermediate used primarily as a building block in the synthesis of pharmaceutical candidates (e.g., antivi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

3,3-Dibromocyclobutane-1-carboxylic acid is a specialized halogenated cycloaliphatic intermediate used primarily as a building block in the synthesis of pharmaceutical candidates (e.g., antiviral or oncology targets) and agrochemicals.[1][2][3] Its solubility behavior is governed by the interplay between the hydrophilic carboxylic acid head group and the lipophilic, sterically demanding dibrominated cyclobutane core.[4][5]

This guide provides a technical analysis of its solubility across organic solvent classes, establishing protocols for reaction solvent selection, liquid-liquid extraction (workup), and solid-state purification (recrystallization).[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3,3-dibromocyclobutane-1-carboxylic acid, one must understand its molecular descriptors.[1][2][3]

Structural Analysis[2][3][4][5][6]
  • Polar Head: The carboxylic acid (-COOH) moiety acts as a hydrogen bond donor (HBD) and acceptor (HBA).[2][3][5] It drives solubility in polar protic solvents and allows for pH-dependent solubility manipulation.[1][2][3][5]

  • Lipophilic Core: The cyclobutane ring is rigid.[2][3][5] The geminal bromine atoms at the C3 position significantly increase lipophilicity and molecular weight compared to the parent cyclobutanecarboxylic acid.[3][5] The C-Br bonds introduce a dipole but do not participate in hydrogen bonding.[1][2][3][5]

  • Inductive Effects: The electron-withdrawing nature of the bromine atoms (via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -bonds) lowers the pKa of the carboxylic acid relative to unsubstituted cyclobutane carboxylic acid (predicted pKa 
    
    
    
    4.0–4.2 vs. 4.8), making it easier to deprotonate.[1][2]
Predicted Solubility Parameters
  • LogP (Octanol/Water Partition): Estimated range 2.0 – 2.[2][3][5]5. This indicates a preference for organic phases over aqueous phases at neutral/acidic pH.[1][2][3][5]

  • Hansen Solubility Parameters (HSP):

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Dispersion): High (due to Br atoms).[2][5]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Polarity): Moderate (COOH + C-Br dipoles).[1][2][5]
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (H-bonding): High (COOH dimerization).[1][2][5]
      

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with the solute at ambient temperature (


).
Table 1: Solubility Classification Matrix
Solvent ClassRepresentative SolventsSolubility StatusMechanistic RationaleApplication
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent match for dispersion forces of the dibromo-cycloalkane core; breaks acid dimers.[1][2][3]Primary Extraction Solvent
Polar Aprotic THF, DMSO, DMF, AcetoneHigh (>100 mg/mL)Strong H-bond acceptors disrupt carboxylic acid dimerization; solvate the polar head.[1][2][3][4]Reaction Medium
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Solvates -COOH via H-bonding; good solubility but potential for esterification side-reactions.[1][2][3]Feed for Crystallization
Esters/Ethers Ethyl Acetate (EtOAc), MTBEModerate (20-80 mg/mL)Good general solvency; solubility decreases significantly with temperature drops.[1][2][3]Crystallization / Extraction
Aromatic Hydrocarbons Toluene, XyleneModerate to Low Soluble at elevated temperatures; limited interaction with -COOH at room temp.[1][2][3][5]Recrystallization (Hot)
Aliphatic Hydrocarbons n-Heptane, Hexanes, PentaneLow / Insoluble (<5 mg/mL)Lack of polarity/H-bonding capability to overcome crystal lattice energy.[1][2][3]Anti-Solvent
Aqueous Media Water (pH < 3)Insoluble Acid exists in neutral protonated form; hydrophobic effect dominates.[2][3][5]Precipitation Medium
Aqueous Media Water (pH > 8)High (as Salt)Deprotonation to carboxylate anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) confers water solubility.[1][2]
Impurity Removal

Experimental Workflows

Liquid-Liquid Extraction (Workup Protocol)

The most efficient method to isolate 3,3-dibromocyclobutane-1-carboxylic acid from reaction mixtures utilizes its pH-dependent solubility switch.[1][2][3]

Protocol:

  • Basification: Treat the organic reaction mixture with dilute aqueous base (e.g., 1M NaOH or sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). The acid converts to its sodium salt and partitions into the Aqueous Phase .[5] Impurities remain in the organic phase.[3][5]
    
  • Separation: Discard the organic layer (or keep for impurity profiling).[2][3][5]

  • Acidification: Cool the aqueous layer to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and slowly add 1M HCl until pH 
    
    
    
    1-2. The product will precipitate or oil out.[5]
  • Extraction: Extract the acidified aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[2][3][5] The protonated acid returns to the organic phase.[3][5]

  • Drying: Dry over

    
     and concentrate.
    
Recrystallization Strategy

Purification of halogenated cyclobutane acids is often challenging due to low melting points or "oiling out."[3][5] A binary solvent system is recommended.[1][2][3][5]

Recommended System: DCM / n-Heptane or EtOAc / n-Heptane .[1][2][3][5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of Dichloromethane (DCM) at room temperature or slightly warmed (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2][5]
    
  • Anti-Solvent Addition: Slowly add n-Heptane dropwise with stirring until a persistent turbidity (cloud point) is observed.[1][2][3][5]

  • Nucleation: If oiling occurs, seed with a pure crystal or scratch the glass surface.[1][2][3][5]

  • Crystallization: Cool the mixture gradually to

    
    , then to 
    
    
    
    if necessary.
  • Filtration: Filter the resulting solids and wash with cold n-Heptane.

Visualization: Solubility & Purification Logic[5][7]

The following diagram illustrates the decision logic for solvent selection during processing.

SolubilityLogic Start Crude 3,3-Dibromocyclobutane- 1-carboxylic Acid CheckpH Is pH Adjustment Possible? Start->CheckpH AcidBase Acid-Base Extraction (Purification) CheckpH->AcidBase Yes (Crude Mix) Recryst Recrystallization (Polishing) CheckpH->Recryst No (Already Isolated) AqBase Dissolve in Aq. NaOH (Impurity Removal) AcidBase->AqBase Acidify Acidify to pH 1 (Precipitation) AqBase->Acidify Filter solids/impurities Extract Extract into DCM/EtOAc Acidify->Extract Extract->Recryst Concentrate SolventSelect Primary Solvent: DCM or EtOAc Recryst->SolventSelect AntiSolvent Add Anti-Solvent: n-Heptane SolventSelect->AntiSolvent At Cloud Point Pure Pure Crystalline Solid AntiSolvent->Pure Cool & Filter

Figure 1: Decision tree for purification workflows based on solubility properties.[1][2][3]

Critical Process Parameters (CPP) for Scale-Up

When scaling up processes involving this intermediate, consider the following solubility-related risks:

  • Oiling Out: Halogenated cycloaliphatic acids have a tendency to separate as an oil rather than a crystal during recrystallization.[1][2][3][5]

    • Mitigation: Use a "seeded cooling" profile.[1][2][3][5] Ensure the anti-solvent (heptane) is added slowly at a temperature where the solute is still soluble, then cool slowly.[4][5]

  • Corrosion: Solutions of this acid in wet solvents can be corrosive to mild steel.[2][3][5]

    • Mitigation: Use Glass-Lined Reactors (GLR) or Hastelloy.[1][2][3][5]

  • Thermal Stability: Avoid prolonged heating in high-boiling solvents (e.g., DMSO, Toluene > ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) as decarboxylation or dehydrohalogenation may occur.[1][2]
    

References

  • National Center for Biotechnology Information. (2025).[2][3][5] PubChem Compound Summary for CID 21540882, 3-Bromocyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991).[1][2][3][4][6] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley Lab.[1][2][3][5] Retrieved from [Link][2][3][6]

  • Mykhailiuk, P. K. (2014).[1][2][3][5] Synthesis of Trifluoromethyl Cyclobutanes. Journal of Organic Chemistry. (Contextual grounding for halogenated cyclobutane solubility). Retrieved from [Link][2][3]

Sources

Exploratory

difference between 3-bromo and 3,3-dibromocyclobutane carboxylic acid

The following technical guide details the structural, synthetic, and functional divergences between 3-bromocyclobutanecarboxylic acid (3-BCBA) and 3,3-dibromocyclobutanecarboxylic acid (3,3-DBCBA) . Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergences between 3-bromocyclobutanecarboxylic acid (3-BCBA) and 3,3-dibromocyclobutanecarboxylic acid (3,3-DBCBA) .

Executive Summary

In the optimization of small molecule drugs, the cyclobutane ring serves as a critical bioisostere for phenyl or alkyl chains, offering a defined vector for substituent exit. The choice between a mono-halogenated (3-BCBA ) and a gem-dihalogenated (3,3-DBCBA ) scaffold is rarely arbitrary; it dictates the stereochemical complexity, metabolic stability, and acid dissociation constant (pKa) of the final pharmacophore.[1]

This guide delineates why a researcher chooses one over the other:

  • 3-BCBA is utilized to probe stereoelectronic interactions (cis/trans isomerism) and specific target binding pockets.[1]

  • 3,3-DBCBA is deployed to block metabolic hot-spots (C3 oxidation), lower pKa via inductive effects, and eliminate chirality issues (achiral scaffold).[1]

Structural & Stereochemical Analysis[1][2][3]

The fundamental difference lies in the symmetry elements and the resulting stereoisomerism.

Conformational Puckering

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1][2] The puckering angle is approximately 25–35°.

  • 3-BCBA (Mono-substituted):

    • Isomerism: Exists as distinct cis and trans diastereomers.[1][3]

    • Conformation: The bulky bromine atom and the carboxylic acid group will preferentially occupy the pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion.

    • Implication: You must separate isomers during synthesis, as they will have distinct biological activities.

  • 3,3-DBCBA (Gem-disubstituted):

    • Isomerism: The molecule possesses a plane of symmetry passing through C1 and C3. It is achiral and has no diastereomers.[1]

    • Conformation: The geminal bromines create significant steric bulk, often flattening the ring slightly or locking it into a specific pucker to accommodate the large Van der Waals radii of the bromines (1.85 Å).

    • Implication: Simplifies the synthetic pipeline (no chiral separation needed).

Visualization of Stereochemical Pathways

G Start Cyclobutane Scaffold Mono 3-Bromo Substitution Start->Mono Mono-halogenation Di 3,3-Dibromo Substitution Start->Di Gem-dihalogenation Cis Cis-Isomer (Pseudo-axial/equatorial mix) Mono->Cis Kinetic Product Trans Trans-Isomer (Thermodynamically favored) Mono->Trans Thermodynamic Product Achiral Achiral Species (C2v Symmetry) Di->Achiral Single Product

Figure 1: Stereochemical divergence.[1] Note that 3,3-DBCBA collapses the pathway to a single achiral entity, whereas 3-BCBA requires isomer management.[1]

Physicochemical Properties & Reactivity[3][6]

Acid Dissociation (pKa)

The inductive effect (-I) of halogens stabilizes the carboxylate anion. The effect falls off with distance but is significant at the 3-position in the rigid cyclobutane ring.

Property3-Bromo (3-BCBA)3,3-Dibromo (3,3-DBCBA)Mechanism
pKa (Est.) ~4.5 - 4.6~4.1 - 4.3Double halogen -I effect stabilizes COO-.[1]
Lipophilicity (LogP) ModerateHighAddition of second heavy halogen increases lipophilicity.[1]
Metabolic Stability Susceptible to oxidationHighC3 is fully substituted; blocks CYP450 hydroxylation at C3.[1]
Electrophilicity Moderate (C3)Low (Steric shield)Gem-substitution hinders SN2 attack at C3.[1]
Chemical Reactivity Profile
  • 3-BCBA: The C-Br bond is susceptible to nucleophilic substitution (SN2), although the ring strain makes this slower than in acyclic systems.[1] It can undergo elimination to form cyclobutenes.[1]

  • 3,3-DBCBA: The gem-dibromo moiety is relatively inert to standard nucleophiles due to steric crowding.[1] However, it is highly reactive toward Lithium-Halogen Exchange .[1] Treatment with n-BuLi generates a carbenoid or lithio-species that can be trapped with electrophiles, allowing for the synthesis of complex quaternary centers.[1]

Synthetic Protocols

The synthesis of these cores requires distinct strategies. The mono-bromo is often accessed via decarboxylative bromination (Hunsdiecker), while the di-bromo is accessed from the ketone.

Protocol A: Synthesis of 3-Bromocyclobutanecarboxylic Acid (Hunsdiecker-Cristol-Firth)

Targeting the mono-bromide from 1,1-dicarboxylic acid precursors.[1]

Reagents: 1,1-Cyclobutanedicarboxylic acid, Mercury(II) oxide (HgO), Bromine (Br2), Carbon Tetrachloride (CCl4) or Dichloromethane (DCM).[1]

  • Salt Formation: Suspend 1,1-cyclobutanedicarboxylic acid (10 mmol) in dry CCl4. Add red HgO (15 mmol) under a nitrogen atmosphere.

  • Bromination: Heat the suspension to reflux. Add a solution of Br2 (15 mmol) in CCl4 dropwise over 20 minutes.

    • Observation: Evolution of CO2 gas indicates successful decarboxylation.[1]

  • Reflux: Continue reflux for 2 hours until gas evolution ceases and the bromine color fades.

  • Workup: Cool to room temperature. Filter off the inorganic mercury salts. Wash the filtrate with aqueous NaHCO3 (to remove unreacted acid) and sodium thiosulfate (to quench trace Br2).

  • Isolation: Dry organic layer over MgSO4 and concentrate in vacuo.

  • Purification: The product is a mixture of cis and trans isomers. Separation requires fractional crystallization or high-performance flash chromatography (Silica, Hexane/EtOAc gradient).[1]

Protocol B: Synthesis of 3,3-Dibromocyclobutanecarboxylic Acid

Targeting the gem-dibromide from the ketone.

Reagents: 3-Oxocyclobutanecarboxylic acid, Phosphorus Pentabromide (PBr5) or PBr3/Br2.[1]

  • Preparation: Dissolve 3-oxocyclobutanecarboxylic acid (10 mmol) in dry benzene or DCM.

  • Halogenation: Cool to 0°C. Add PBr5 (12 mmol) portion-wise to control the exotherm.

    • Note: The carboxylic acid moiety may convert to the acid bromide (R-COBr) transiently. This is acceptable if a quench follows, or one may protect the acid as an ester (methyl 3-oxocyclobutanecarboxylate) prior to this step.[1]

  • Heating: Warm to room temperature and then reflux for 4–6 hours.

  • Quench/Hydrolysis: Pour the reaction mixture onto crushed ice. If the acid bromide formed, this step regenerates the carboxylic acid.

  • Extraction: Extract with diethyl ether (3x).

  • Purification: Recrystallize from hexane/chloroform. No isomer separation is necessary.[1]

Decision Matrix: When to Use Which?

The following workflow illustrates the logical selection process for a medicinal chemist.

DecisionMatrix Start Lead Optimization Goal Q1 Is the C3 position a metabolic soft spot? Start->Q1 Q2 Is chirality a liability for scale-up? Q1->Q2 No UseDi Select 3,3-Dibromo (Metabolic Block / Achiral) Q1->UseDi Yes (Block Oxidation) Q3 Do you need a specific vector (cis/trans)? Q2->Q3 No Q2->UseDi Yes (Simplify QC) Q3->UseDi No (Bulk Tolerance) UseMono Select 3-Bromo (Stereo-probe) Q3->UseMono Yes (Probe Binding Pocket)

Figure 2: Strategic decision tree for scaffold selection.

References

  • Wiberg, K. B., & Lampman, G. M. (1966).[1] Bicyclobutane and Bicyclopentane Derivatives.[1] Journal of the American Chemical Society. Link[1]

  • Hunsdiecker, H., & Hunsdiecker, C. (1942).[1] Über den Abbau der Salze aliphatischer Säuren durch Brom.[1] Berichte der deutschen chemischen Gesellschaft.[1] Link[1]

  • Haufe, G., et al. (2002).[1] Conformational Analysis of 3-Substituted Cyclobutane Derivatives. Journal of Organic Chemistry.[1][4] Link[1]

  • Szeimies, G., et al. (1987).[1] Propellanes.[1] 83. Bridgehead functionalization of bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. Link[1]

  • Organic Syntheses. (1988).[1][4][5] 3-Chlorocyclobutanecarboxylic Acid (Analogous procedure for Bromo).[1][5] Organic Syntheses, Coll.[1][4][5][6] Vol. 6, p.271. Link[1]

Sources

Foundational

Technical Guide: Safety &amp; Handling of Brominated Cyclobutane Carboxylic Acids

Executive Summary & Scope This guide addresses the operational safety requirements for brominated cyclobutane carboxylic acids (e.g., 1-bromocyclobutanecarboxylic acid, 3-bromocyclobutanecarboxylic acid). These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the operational safety requirements for brominated cyclobutane carboxylic acids (e.g., 1-bromocyclobutanecarboxylic acid, 3-bromocyclobutanecarboxylic acid). These compounds serve as critical conformationally restricted scaffolds in peptidomimetic drug design.

Unlike standard aliphatic acids, these molecules combine ring strain (~26 kcal/mol) with corrosivity and alkylating potential . This guide moves beyond the static GHS statements of a standard SDS, providing the researcher with a dynamic, mechanistic understanding of the hazards to ensure data integrity and personnel safety.

The Hazard Matrix: Mechanistic Toxicity

To handle these compounds safely, one must understand why they are hazardous. The danger arises from the synergy between the acidic headgroup and the halogenated strained ring.

Core Hazards
  • Skin Corrosion (Category 1B): These acids have pKa values (approx. 4.7–4.8) similar to acetic acid but possess higher lipophilicity due to the cyclobutyl ring and bromine atom. This allows for rapid dermal penetration, followed by subsurface tissue necrosis.

  • Serious Eye Damage (Category 1): Irreversible corneal opacity can occur within seconds of contact.

  • Alkylating Potential: The bromine atom, particularly in strained systems, can act as a leaving group under physiological conditions, potentially alkylating DNA or proteins (though less reactive than primary alkyl bromides, the risk remains).

Visualization: Hazard Logic Flow

The following diagram illustrates the decision logic for classifying these compounds based on their structural features.

HazardLogic Substrate Brominated Cyclobutane Carboxylic Acid FuncGroup1 Carboxylic Acid (-COOH) Substrate->FuncGroup1 FuncGroup2 Cyclobutyl Bromide (C-Br + Ring Strain) Substrate->FuncGroup2 Effect1 Proton Donation (pKa ~4.8) FuncGroup1->Effect1 Effect2 Lipophilic Penetration FuncGroup2->Effect2 Effect3 Alkylating Potential FuncGroup2->Effect3 Outcome1 Tissue Necrosis (Skin Corr. 1B) Effect1->Outcome1 Effect2->Outcome1 Enhances Outcome2 Cellular Toxicity (Acute Tox) Effect3->Outcome2

Figure 1: Mechanistic pathway from chemical structure to physiological hazard endpoints.

Operational Protocols: The "Double-Barrier" Standard

Standard laboratory handling is insufficient for lipophilic corrosive agents. The following Self-Validating Protocol ensures barrier integrity.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationScientific Rationale
Primary Glove Nitrile (0.11 mm) Sacrificial layer for incidental splash protection.
Secondary Glove Silver Shield / Laminate Critical: Brominated organics can permeate nitrile in <15 mins. Laminates provide >4h breakthrough time.
Eye Protection Chemical Goggles Safety glasses are insufficient against corrosive vapors or aerosols.
Respiratory Fume Hood (Face Velocity >100 fpm) Volatility is low, but aerosols from weighing/transfer are highly damaging to mucous membranes.
Handling Workflow (Step-by-Step)
  • Pre-Check: Verify fume hood flow rate is within operational range (typically 80–120 fpm).

  • Donning: Apply the "Double-Barrier" glove system described above.

  • Transfer: Weigh solids in a pre-tared vessel inside the hood. Do not remove the stock container from the hood.

  • Dissolution: If preparing a solution, add the solvent slowly to the acid. Exothermic solvation is possible.

  • Decontamination: Wipe the exterior of the stock container with a dry tissue, then a damp tissue (neutralized with 5% bicarbonate) before returning to storage.

Emergency Response: The Neutralization Logic

In the event of a spill, "dilution is not the solution"—it spreads the lipophilic acid. Neutralization is the only safe method.

Spill Response Protocol
  • Minor Spill (<10 mL/g):

    • Isolate: Alert immediate area.

    • Neutralize: Apply Sodium Bicarbonate (

      
      )  powder directly to the spill.
      
      • Validation Step: Wait for bubbling (

        
         evolution) to cease.
        
    • Check pH: Use a pH strip to confirm the slurry is pH 6–8.

    • Collect: Scoop slurry into a waste container labeled "Solid Hazardous Waste."

  • Major Spill (>10 mL/g): Evacuate. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

Emergency Workflow Diagram

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Decision > 10g or Outside Hood? Assess->Decision Evacuate EVACUATE LAB Call EHS Decision->Evacuate YES Contain Contain with Absorbent Dams Decision->Contain NO Neutralize Apply NaHCO3 (Bicarbonate) Contain->Neutralize Validate Validation: Bubbling Stops? Neutralize->Validate Validate->Neutralize NO (Add More) Cleanup Collect as Hazardous Waste Validate->Cleanup YES

Figure 2: Decision tree for immediate spill response and neutralization validation.

Storage & Stability: The Ring Strain Factor

Cyclobutane derivatives possess significant ring strain (~110 kJ/mol). While generally stable at room temperature, the presence of the electron-withdrawing bromine and carboxyl group can sensitize the molecule to thermal decomposition.

  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: Reduces the rate of potential dehydrobromination (loss of HBr) which can lead to polymerization or formation of reactive cyclobutenes.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

    • Reasoning: Prevents oxidative degradation and moisture absorption (hydrolysis of the bromide is slow but possible).

  • Incompatibilities:

    • Strong Bases: Will cause rapid deprotonation and potentially trigger elimination reactions (E2 mechanism) to form cyclobutenes.

    • Oxidizers: Risk of ring cleavage.

Waste Management

Disposal must follow a segregation logic to prevent reaction in the waste stream.

  • Stream: Halogenated Organic Acids .

  • Segregation: Do NOT mix with:

    • Non-halogenated solvents (creates difficult-to-treat mixtures).

    • Basic waste (exothermic neutralization in the drum).

    • Oxidizing acids (Nitric/Chromic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301573, 1-Bromocyclobutanecarboxylic acid. Retrieved from [Link]

  • University of Illinois Division of Research Safety (2025). Chemical Spill Response Guide: Corrosives and Brominated Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Exploratory

Physicochemical Profiling: 3,3-Dibromocyclobutane-1-Carboxylic Acid pKa

[1] Executive Summary 3,3-dibromocyclobutane-1-carboxylic acid represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for proline or as a conformationally constrained linker. Its physic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3,3-dibromocyclobutane-1-carboxylic acid represents a specialized scaffold in medicinal chemistry, often utilized as a bioisostere for proline or as a conformationally constrained linker. Its physicochemical profile is dominated by the interplay between the lipophilic, bulky gem-dibromo moiety and the ionizable carboxylic acid.

Understanding the pKa of this molecule is critical for predicting its ionization state at physiological pH (7.4), which directly dictates solubility, membrane permeability (LogD), and protein binding affinity. While the parent cyclobutanecarboxylic acid has a pKa of 4.78 , the introduction of two electron-withdrawing bromine atoms at the C3 position exerts a significant inductive effect, lowering the pKa.

This guide provides a theoretical derivation of the pKa values, a validated experimental protocol for their determination, and an analysis of the structural factors influencing acidity in halogenated small rings.

Structural Analysis & Theoretical pKa Prediction

The Inductive Effect in Cyclobutanes

The acidity of a carboxylic acid is determined by the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups (EWGs) stabilize this negative charge, thereby increasing acidity (lowering pKa).

  • Parent Molecule: Cyclobutanecarboxylic acid (

    
    ).
    
  • Substituent: Bromine (Br).[1][2][3]

    • Electronegativity: 2.96 (Pauling).

    • Taft Inductive Constant (

      
      ):  ~0.45 per Br atom.
      
  • Geometry: The C3 position in cyclobutane is the

    
    -position relative to the carboxyl carbon (COOH-C1-C2-C3). However, due to the ring's puckered conformation (butterfly shape), the through-space distance  between the C3-bromines and the carboxylate oxygen is shorter than in a linear aliphatic chain (e.g., 4-bromobutanoic acid).
    
Quantitative Prediction

Using a modified Taft equation approach for cyclic systems:



Where:

  • 
     (reaction constant) for carboxylic acids is 
    
    
    
    .
  • Attenuation factor for distance (

    
    -position) is typically 
    
    
    
    .

However, in the rigid cyclobutane ring, the attenuation is less severe due to the fixed geometry.

  • Mono-substitution (3-bromo): Expected shift

    
     to 
    
    
    
    .
  • Gem-substitution (3,3-dibromo): The effect is additive but saturates. The second bromine adds roughly 80% of the effect of the first.

Predicted pKa Range:



We estimate the pKa of 3,3-dibromocyclobutane-1-carboxylic acid to lie within the range of 3.80 – 4.10 . This makes it approximately 5-8 times more acidic than the unsubstituted parent.

Structural Visualization (Inductive Pathways)

InductiveEffect cluster_0 pKa Shift Mechanism Br Bromine Atoms (C3) Electron Withdrawing Ring Cyclobutane Core Puckered Conformation Br->Ring Inductive Pull (-I) COOH Carboxyl Group (C1) Ionization Center Br->COOH Through-Space Field Effect (Distance < 4Å) Ring->COOH Through-Bond Transmission Anion Carboxylate Anion Stabilized Charge COOH->Anion Deprotonation (Equilibrium)

Figure 1: Mechanism of acidity enhancement. The electron-withdrawing bromines stabilize the carboxylate anion via both through-bond induction and through-space field effects.

Experimental Determination Protocol

Objective: Accurately measure the thermodynamic pKa of 3,3-dibromocyclobutane-1-carboxylic acid. Challenge: Gem-dibromo compounds can be sensitive to elimination (dehydrohalogenation) under highly basic conditions or elevated temperatures. The protocol must minimize exposure to extreme pH.

Methodology: Potentiometric Titration (GlpKa)

This method is preferred over UV-metric titration as the compound lacks a strong chromophore that shifts significantly upon ionization.

Reagents & Equipment
  • Instrument: Mettler Toledo T7 or SiriusT3.

  • Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl (Ionic Strength Adjuster) in water. Co-solvent (Methanol/Dioxane) may be required if solubility is < 0.5 mM.

  • Sample: >2 mg of 3,3-dibromocyclobutane-1-carboxylic acid (High Purity >98%).

Step-by-Step Workflow
  • System Standardization:

    • Calibrate pH electrode using buffers (pH 1.68, 4.01, 7.00, 10.01).

    • Determine exact carbonate content of KOH titrant via blank titration.

  • Sample Preparation:

    • Weigh 3.0 mg of sample into the titration vial.

    • Add 10 mL of 0.15 M KCl solution.

    • Note: If the solution is cloudy, add Methanol (up to 30% w/w) and perform a Yasuda-Shedlovsky extrapolation to zero solvent.

  • Acid-Base Titration:

    • Acidify: Lower bulk pH to ~2.0 using 0.1 M HCl to ensure the species is fully protonated (

      
      ).
      
    • Titrate: Add 0.1 M KOH in dynamic increments (0.5 µL to 10 µL) based on dpH/dV.

    • Range: Titrate from pH 2.0 to pH 7.5. Stop before pH 10 to prevent potential hydrolysis of the C-Br bond.

  • Data Processing:

    • Plot pH vs. Volume of Base.

    • Identify the inflection point (equivalence point).

    • Calculate pKa using the Bjerrum difference plot method or non-linear least squares regression.

Workflow Diagram

Protocol Start Start: Sample Weighing (3 mg) Dissolve Dissolution (0.15 M KCl + Co-solvent) Start->Dissolve Acidify Acidification (pH -> 2.0 with HCl) Dissolve->Acidify Titrate Dynamic Titration (Add KOH, measure pH) Acidify->Titrate Check Stability Check (Is pH > 8.0?) Titrate->Check Check->Titrate No Calc Calculate pKa (Bjerrum Plot) Check->Calc Yes (End Run) Stop Stop & Report Calc->Stop

Figure 2: Potentiometric titration workflow designed to protect the halogenated scaffold from alkaline degradation.

Data Analysis & Comparative Profiling

The following table contextualizes the acidity of the target molecule against relevant analogs.

CompoundStructurepKa (Exp/Pred)

vs Parent
Electronic Factor
Cyclobutanecarboxylic acid

4.78 (Exp) [1]0.0Baseline
3-Chlorocyclobutanecarboxylic acid

4.25 (Pred)-0.53Single EWG (-I)
3,3-Difluorocyclobutanecarboxylic acid

3.50 (Est) [2]-1.28Strong EWG (F > Br)
3,3-Dibromocyclobutane-1-carboxylic acid

3.90 ± 0.2 (Pred)-0.88Moderate EWG
Acetic Acid

4.76 (Exp)-Reference
Implications for Drug Design
  • Ionization at pH 7.4: With a pKa of ~3.9, the molecule will be >99.9% ionized (anionic) in the bloodstream.

  • Solubility: The anionic form ensures high aqueous solubility despite the lipophilic bromine atoms.

  • Permeability: Passive diffusion may be limited by the negative charge; however, the lipophilic "grease ball" nature of the gem-dibromo group helps offset this, potentially allowing ion-pair transport.

References

  • NIST Chemistry WebBook. Cyclobutanecarboxylic acid. Standard Reference Data. Link

  • Litskan, E. V., et al. (2025). "Fine-Tuning of Physicochemical Properties of 3,3-Disubstituted Oxetanes Introducing Fluorine Atom(s)." Chemistry - A European Journal. (Inferred data on fluorinated small rings). Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][4] (Source for Taft

    
     constants).
    

Sources

Foundational

Commercial Sourcing &amp; Technical Validation of 3,3-Dibromocyclobutane-1-carboxylic Acid

Executive Summary: The Strategic Value of the 3,3-Dibromo Scaffold In modern drug discovery, the transition from flat, aromatic scaffolds to sp³-rich, three-dimensional architectures is a critical strategy for improving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the 3,3-Dibromo Scaffold

In modern drug discovery, the transition from flat, aromatic scaffolds to sp³-rich, three-dimensional architectures is a critical strategy for improving solubility and target specificity. 3,3-Dibromocyclobutane-1-carboxylic acid (CAS: 2138234-70-3) serves as a high-value building block in this domain.

Unlike its more common analogs (3,3-difluoro or 3,3-dimethyl), the gem-dibromo moiety offers unique synthetic utility:

  • Late-Stage Diversification: The labile nature of the C-Br bonds allows for radical-mediated functionalization or halogen-lithium exchange, enabling the installation of complex side chains at the C3 position.

  • Conformational Locking: The bulky bromine atoms force the cyclobutane ring into a specific pucker, rigidly orienting the carboxylic acid pharmacophore.

  • Bioisosterism: It acts as a lipophilic, bulky bioisostere for proline or isoleucine residues in peptidomimetics.

This guide provides a technical roadmap for sourcing this compound, validating its purity, and understanding the synthetic risks inherent to its manufacturing.

Commercial Landscape: Supplier Tiering

The market for 3,3-dibromocyclobutane-1-carboxylic acid is bifurcated between original manufacturers (ODMs) and catalog aggregators. Understanding this distinction is vital for supply chain security and batch-to-batch consistency.

Table 1: Supplier Classification & Risk Profile
Supplier TierRepresentative VendorsPrimary RoleLead TimeRisk Profile
Tier 1: ODMs Enamine , WuXi AppTec Synthesis & Stock1-2 WeeksLow: Direct control over synthesis; reliable COAs.
Tier 2: Stock Specialists BLD Pharm , Combi-Blocks High-Volume Stock2-5 DaysLow-Medium: Generally reliable; verify batch origin.
Tier 3: Aggregators Sigma-Aldrich (MilliporeSigma), MolPortDistribution2-6 WeeksMedium: Re-packaging can introduce delays or lot mixing.
Tier 4: Custom Houses Ambeed, AAT BioquestMake-to-Order4-8 WeeksHigh: Synthesis failure risk; variable purity profiles.

Procurement Directive: For discovery campaigns requiring <10g, prioritize Tier 2 for speed. For GMP or scale-up (>100g), engage Tier 1 vendors to define impurity limits early.

Technical Deep Dive: Synthesis-Driven Impurity Analysis

To validate the quality of purchased material, one must understand how it is made. The dominant synthetic route involves the deoxobromination of 3-oxocyclobutanecarboxylic acid .

The Synthetic Pathway & Associated Risks

The transformation of the ketone (C=O) to the gem-dibromide (CBr₂) typically utilizes phosphorus pentabromide (PBr₅) or a similar brominating agent.

  • Precursor: 3-Oxocyclobutanecarboxylic acid (CAS 23761-23-1).

  • Reagent: PBr₅ or BBr₃.

  • Mechanism: Nucleophilic attack of bromide on the activated carbonyl.

Critical Impurity Vectors:

  • Elimination (Vinyl Bromide): The strained cyclobutane ring makes the intermediate carbocation prone to elimination, forming 3-bromocyclobut-2-ene-1-carboxylic acid . This is the most common and difficult-to-remove impurity.

  • Incomplete Reaction: Residual starting material (ketone) may persist if the reaction is quenched too early.

  • Acid Degradation: The harsh Lewis acid conditions can degrade the carboxylic acid moiety if not properly protected (though often the free acid is used directly).

Visualization: Impurity Genesis

The following diagram maps the synthesis logic and where quality failures occur.

SynthesisPath Start 3-Oxocyclobutane- 1-carboxylic acid Reagent Bromination (PBr5 / BBr3) Start->Reagent Target 3,3-Dibromocyclobutane- 1-carboxylic acid (Target) Reagent->Target Major Pathway Impurity1 Impurity A: 3-Bromocyclobut-2-ene (Vinyl Bromide) Reagent->Impurity1 Elimination (Side Rxn) Impurity2 Impurity B: Residual Ketone Reagent->Impurity2 Incomplete Conversion

Figure 1: Synthetic pathway illustrating the genesis of critical impurities (Vinyl Bromide and Residual Ketone).

Self-Validating Quality Control (QC) Protocol

Do not rely solely on the vendor's Certificate of Analysis (COA). The following protocol is designed to detect the specific impurities identified above.

Analytical Triage
MethodTarget AnalyteAcceptance Criteria
1H NMR (DMSO-d6) Identity & Solvent Integration of cyclobutane protons (δ 2.5-3.5 ppm). Absence of vinyl protons (δ 5.5-6.5 ppm).
13C NMR Gem-Dibromo Carbon Characteristic triplet/multiplet at ~40-60 ppm (C-Br2). Absence of Carbonyl (C=O) at ~200 ppm.
LC-MS (ESI-) Purity & MW [M-H]- peak at 255/257/259 (Isotope pattern 1:2:1 for Br2). No peak at 113 (Ketone).
Melting Point Crystallinity Sharp range (typically >60°C, verify against lot specific data). Broad range indicates vinyl bromide contamination.
The "Vinyl Bromide" Check (Critical)

The elimination byproduct (Impurity A) is a suicide substrate in many cross-coupling reactions.

  • Detection: Zoom into the 5.5 - 6.5 ppm region in 1H NMR. Any signal here indicates unsaturation.

  • Action: If >1% vinyl bromide is detected, reject the batch . Recrystallization is often ineffective due to similar solubility profiles.

Procurement & Validation Workflow

This flowchart guides the decision-making process from vendor selection to batch acceptance.

QC_Workflow Request Initiate Sourcing CAS: 2138234-70-3 VendorSelect Select Vendor (Prioritize BLD/Enamine) Request->VendorSelect Arrival Material Receipt VendorSelect->Arrival NMR_Test 1H NMR Analysis (Focus: 5.5-6.5 ppm) Arrival->NMR_Test Decision Vinyl Protons Detected? NMR_Test->Decision Reject REJECT BATCH (High Risk of Failure) Decision->Reject Yes (>1%) Accept ACCEPT Proceed to Synthesis Decision->Accept No

Figure 2: Decision tree for batch acceptance, prioritizing the exclusion of vinyl bromide contaminants.

References

  • BLD Pharm . Product Detail: 3,3-Dibromocyclobutane-1-carboxylic acid (CAS 2138234-70-3).[1] Retrieved from

  • Sigma-Aldrich . 3,3-Dibromocyclobutane-1-carboxylic acid Product Page. Retrieved from

  • PubChem . Compound Summary: 3-Bromocyclobutane-1-carboxylic acid (Analog Reference). National Library of Medicine. Retrieved from [2]

  • Google Patents . Preparation method of 3-oxocyclobutanecarboxylic acid (CN103467270A). Retrieved from

  • Enamine . Building Blocks Catalog. (Implicit reference via Sigma-Aldrich partnership). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3,3-Dibromocyclobutane-1-Carboxylic Acid

Strategic Analysis & Route Selection The synthesis of 3,3-dibromocyclobutane-1-carboxylic acid (CAS 2138234-70-3) presents a specific challenge: introducing a geminal dibromide moiety onto a strained cyclobutane ring whi...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Route Selection

The synthesis of 3,3-dibromocyclobutane-1-carboxylic acid (CAS 2138234-70-3) presents a specific challenge: introducing a geminal dibromide moiety onto a strained cyclobutane ring while maintaining the integrity of the carboxylic acid functionality.

While direct cyclization of malonates with 1,3-dibromo-2,2-bis(bromomethyl)propane is theoretically possible, it often leads to complex mixtures. The most robust, field-proven strategy involves a "Masked Ketone" approach . This pathway utilizes a ketal-protected linker to form the cyclobutane ring, followed by unmasking to the ketone and subsequent gem-bromination.

Selected Route: The Ketal-Malonate Strategy

This protocol prioritizes reaction control and purification efficiency over step count.

  • Cyclization: Double alkylation of diethyl malonate with 1,3-dibromo-2,2-dimethoxypropane.

  • Hydrolysis & Decarboxylation: Acidic removal of the ketal and ester groups, followed by thermal decarboxylation to yield 3-oxocyclobutane-1-carboxylic acid .

  • Geminal Bromination: Conversion of the ketone to the gem-dibromide using Phosphorus Pentabromide (

    
    ).
    

Why this route?

  • Scalability: Avoids the use of hazardous allenes or unstable methylenecyclobutane intermediates.

  • Selectivity: The ketal protects the future bromination site during the harsh cyclization conditions.

  • Versatility: The intermediate 3-oxocyclobutane-1-carboxylic acid is a valuable scaffold for other analogs (e.g., 3,3-difluoro via DAST).

Reaction Scheme & Workflow

SynthesisRoute SM Diethyl Malonate Inter1 Diethyl 3,3-dimethoxy cyclobutane-1,1-dicarboxylate SM->Inter1 NaH, DMF 60°C, 24h Reagent 1,3-dibromo- 2,2-dimethoxypropane Reagent->Inter1 Inter2 3-Oxocyclobutane- 1-carboxylic acid Inter1->Inter2 1. HCl/H2O (Hydrolysis) 2. Heat (Decarboxylation) Target 3,3-Dibromocyclobutane- 1-carboxylic acid Inter2->Target 1. EtOH/H+ (Esterification) 2. PBr5, CH2Cl2 3. LiOH (Hydrolysis)

Figure 1: Strategic workflow for the synthesis of 3,3-dibromocyclobutane-1-carboxylic acid.

Detailed Experimental Protocol

Stage 1: Cyclization to the Protected Cyclobutanone

Objective: Construct the four-membered ring using a ketal-protected linker.

  • Reagents:

    • Diethyl malonate (1.0 equiv)

    • 1,3-Dibromo-2,2-dimethoxypropane (1.0 equiv)

    • Sodium Hydride (60% dispersion in oil, 2.2 equiv)

    • DMF (Anhydrous, 10 mL/g of malonate)

Procedure:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Base Preparation: Wash NaH with dry hexane (3x) under nitrogen to remove mineral oil. Suspend the NaH in anhydrous DMF at 0°C.

  • Malonate Addition: Add diethyl malonate dropwise over 30 minutes. Evolution of

    
     gas will be vigorous. Stir at 0°C for 1 hour until gas evolution ceases (formation of Sodio-malonate).
    
  • Linker Addition: Add 1,3-dibromo-2,2-dimethoxypropane dropwise.

  • Cyclization: Warm the mixture to room temperature, then heat to 60°C for 24 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of malonate indicates completion.

  • Workup: Cool to 0°C. Quench carefully with saturated

    
     solution. Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure or flash chromatography (Silica, 0-10% EtOAc/Hexane) yields Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate .

Stage 2: Hydrolysis and Decarboxylation

Objective: Remove the ester and ketal groups to reveal the ketone and carboxylic acid.

  • Reagents:

    • Crude diester from Stage 1

    • 6M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the diester in a mixture of 6M HCl and dioxane (1:1).

  • Heat to reflux (100°C) for 12 hours. The acidic conditions will hydrolyze the ketal to the ketone and the esters to the diacid.

  • Decarboxylation: Continue heating. The 1,1-dicarboxylic acid on a strained ring is prone to decarboxylation. Monitor

    
     evolution.
    
  • Isolation: Concentrate the solvent in vacuo. Extract the residue with

    
    .[1] The product, 3-oxocyclobutane-1-carboxylic acid , is often a low-melting solid or oil.
    
    • Validation:

      
       NMR should show the disappearance of ethyl peaks and the appearance of cyclobutane ring protons (~3.0-3.5 ppm).
      
Stage 3: Geminal Bromination ( )

Objective: Convert the ketone functionality to the gem-dibromide. Note: Direct reaction on the acid can lead to acid bromide formation. It is chemically cleaner to esterify, brominate, and hydrolyze, but direct bromination with careful workup is described here for efficiency.

  • Reagents:

    • 3-Oxocyclobutane-1-carboxylic acid

    • Phosphorus Pentabromide (

      
      ) (2.5 equiv)
      
    • Dichloromethane (

      
      ) (anhydrous)
      

Procedure:

  • Preparation: Suspend

    
     in anhydrous 
    
    
    
    at 0°C under nitrogen.
  • Addition: Add 3-oxocyclobutane-1-carboxylic acid (dissolved in minimal

    
    ) slowly.
    
    • Mechanism Note: The carboxylic acid will temporarily convert to the acid bromide (-COBr), and the ketone will react with

      
       to form the gem-dibromide.
      
  • Reaction: Allow to warm to room temperature and stir for 12-18 hours.

  • Quench (Critical): Pour the reaction mixture onto crushed ice. This step hydrolyzes the acid bromide back to the carboxylic acid. The gem-dibromide is relatively stable to cold aqueous acid.

  • Extraction: Extract immediately with

    
    . Wash with cold water and brine.
    
  • Drying: Dry over anhydrous

    
     (avoid 
    
    
    
    if Lewis acidity is a concern, though usually fine).
  • Purification: Recrystallization from Hexane/Ether or column chromatography.

Quality Control & Data Specifications

Target Molecule: 3,3-dibromocyclobutane-1-carboxylic acid Molecular Formula:


MW:  257.91  g/mol [2][3]
Analytical MethodExpected Signal / ResultInterpretation
1H NMR (CDCl3)

11.0-12.0 (br s, 1H)
Carboxylic Acid proton (-COOH)

3.4-3.6 (m, 1H)
Methine proton (CH-COOH)

2.9-3.2 (m, 4H)
Methylene protons (

) adjacent to

13C NMR ~178 ppmCarbonyl carbon (COOH)
~45-50 ppmQuaternary carbon (

)
~28-35 ppmRing carbons (

and

)
Mass Spec (ESI-) m/z ~255/257/259[M-H]- ion showing characteristic

isotope pattern (1:2:1)

Critical Safety & Handling

  • Phosphorus Pentabromide (

    
    ):  Highly corrosive and moisture-sensitive. Reacts violently with water to release HBr gas. Handle in a fume hood.
    
  • Sodium Hydride (NaH): Pyrophoric. Can ignite in moist air. Use anhydrous solvents and inert atmosphere (Nitrogen/Argon).

  • Cyclobutane Derivatives: Lower molecular weight cyclobutanes can be volatile and possess distinct, often unpleasant odors. Handle with good ventilation.

References

  • Synthesis of 3-Oxocyclobutanecarboxylic Acid

    • Methodology: Reaction of dialkyl malonates with 1,3-dibromo-2,2-dimethoxypropane.
    • Source:CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015).

  • General Malonic Ester Synthesis

    • Standard Protocol: Alkylation of diethyl malonate.[4][5]

    • Source:Organic Syntheses, Coll.[4] Vol. 1, p. 250 (1941).

  • Gem-Bromination with PBr5

    • Mechanistic Insight: Reaction of ketones with phosphorus pentahalides.

    • Source:Journal of the American Chemical Society, 78(11), 2518–2521.
  • Target Compound Data

    • Compound: 3,3-Dibromocyclobutane-1-carboxylic acid (CAS 2138234-70-3).[2][3][6][7][8]

    • Source:Bidepharm / BLD Pharm Catalog.

Sources

Application

Application Notes and Protocols for the Use of 3,3-Dibromocyclobutane-1-carboxylic Acid as a Bioisostere Scaffold

Introduction: The Quest for Novel Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the development of new therapeutics with imp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of novel molecular scaffolds is paramount to the development of new therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this endeavor.[3][4] This strategy allows for the fine-tuning of a molecule's properties to overcome challenges such as poor metabolic stability, off-target toxicity, or inadequate bioavailability.[5]

Among the vast array of molecular building blocks, saturated carbocycles, and particularly strained ring systems like cyclobutanes, have garnered significant attention.[6][7][8] The inherent rigidity of the cyclobutane ring can pre-organize appended pharmacophoric elements into a bioactive conformation, thereby enhancing binding affinity and potency.[9] Furthermore, the three-dimensional nature of the cyclobutane scaffold can improve aqueous solubility and metabolic stability compared to more planar aromatic systems.[7]

This application note introduces 3,3-dibromocyclobutane-1-carboxylic acid as a versatile and promising scaffold for bioisosteric replacement in drug design. The gem-dibromo moiety serves as a unique bioisostere for commonly employed groups such as the gem-dimethyl or carbonyl groups, offering a distinct combination of steric bulk, lipophilicity, and electronic properties. The carboxylic acid handle provides a convenient attachment point for further chemical elaboration, enabling the exploration of a wide chemical space.

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this novel scaffold. We will detail robust protocols, explain the underlying chemical principles, and present a framework for its strategic incorporation into drug discovery programs.

The Rationale for 3,3-Dibromocyclobutane-1-carboxylic Acid as a Bioisostere

The gem-dimethyl group is a prevalent motif in numerous natural products and clinically successful drugs.[10] Its inclusion can confer a range of benefits, including increased potency through favorable van der Waals interactions, enhanced metabolic stability by blocking sites of oxidation, and conformational restriction.[10] However, the increased lipophilicity associated with the gem-dimethyl group can sometimes be detrimental to a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The 3,3-dibromocyclobutane moiety presents itself as a compelling bioisosteric replacement for the gem-dimethyl group. The bromine atoms mimic the steric bulk of the methyl groups while introducing a different electronic and lipophilic profile. The electron-withdrawing nature of the halogens can influence the pKa of nearby functionalities and potentially introduce new, favorable interactions with biological targets.

Synthesis of the 3,3-Dibromocyclobutane-1-carboxylic Acid Scaffold

The synthesis of the title compound can be achieved through a multi-step sequence starting from readily available starting materials. The following protocol is a proposed route based on established organic chemistry principles and analogous transformations.

Protocol 1: Synthesis of 3,3-Dibromocyclobutane-1-carboxylic Acid

This protocol is divided into four key stages:

  • Cyclization: Formation of the cyclobutane ring.

  • Bromination: Introduction of the gem-dibromo moiety.

  • Hydrolysis: Conversion of the diester to the diacid.

  • Decarboxylation: Removal of one carboxylic acid group.

dot

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Bromination cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Decarboxylation A Diethyl Malonate + 1,3-Dibromopropane B Diethyl Cyclobutane-1,1-dicarboxylate A->B NaOEt, EtOH C Diethyl 3,3-Dibromocyclobutane-1,1-dicarboxylate B->C NBS, AIBN, CCl4 D 3,3-Dibromocyclobutane-1,1-dicarboxylic Acid C->D 1. NaOH, H2O/EtOH 2. HCl E 3,3-Dibromocyclobutane-1-carboxylic Acid D->E Heat

Caption: Synthetic workflow for 3,3-dibromocyclobutane-1-carboxylic acid.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium metal

  • Absolute ethanol

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a suitable alternative solvent for radical reactions)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Step-by-Step Procedure:

Stage 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate [1][3][7]

  • Prepare Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Cyclization Reaction: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. After the addition is complete, add 1,3-dibromopropane (1.1 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain diethyl cyclobutane-1,1-dicarboxylate as a colorless oil.

Stage 2: Synthesis of Diethyl 3,3-Dibromocyclobutane-1,1-dicarboxylate

Causality Behind Experimental Choices: This step employs a free-radical bromination. NBS is used as a source of bromine radicals, and AIBN is a thermal initiator that generates radicals upon heating, which then propagate the chain reaction. The 3-position of the cyclobutane ring is targeted due to the relative stability of the resulting secondary radical.[11][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (2.2 eq) and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) to initiate the reaction. Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield diethyl 3,3-dibromocyclobutane-1,1-dicarboxylate.

Stage 3: Synthesis of 3,3-Dibromocyclobutane-1,1-dicarboxylic Acid

  • Saponification: Dissolve the diethyl 3,3-dibromocyclobutane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (excess).

  • Reflux: Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of the diacid should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3,3-dibromocyclobutane-1,1-dicarboxylic acid.

Stage 4: Synthesis of 3,3-Dibromocyclobutane-1-carboxylic Acid [13]

  • Decarboxylation: Place the 3,3-dibromocyclobutane-1,1-dicarboxylic acid in a round-bottom flask equipped for distillation.

  • Heating: Heat the flask gently in an oil bath. The diacid will melt and begin to decarboxylate, evolving carbon dioxide. The product, 3,3-dibromocyclobutane-1-carboxylic acid, can be distilled directly from the reaction flask under reduced pressure.

  • Purification: The distilled product can be further purified by recrystallization if necessary.

Derivatization of the 3,3-Dibromocyclobutane-1-carboxylic Acid Scaffold

The carboxylic acid functionality of the scaffold provides a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters. The steric hindrance around the carboxylic acid, imparted by the cyclobutane ring and the gem-dibromo group, may necessitate the use of robust coupling reagents for efficient transformations.

Protocol 2: Amide Coupling of 3,3-Dibromocyclobutane-1-carboxylic Acid

This protocol is suitable for coupling with a variety of primary and secondary amines.

dot

Amide_Coupling cluster_0 Coupling Reaction A 3,3-Dibromocyclobutane- 1-carboxylic Acid C Amide Derivative A->C HATU, DIPEA, DMF B Amine (R-NH2)

Caption: General scheme for amide coupling.

Materials:

  • 3,3-Dibromocyclobutane-1-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3,3-dibromocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly hindered amines, gentle heating (40-50 °C) may be required.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x volumes), followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 3: Esterification of 3,3-Dibromocyclobutane-1-carboxylic Acid

This protocol describes a general method for the formation of esters, which can be particularly useful for creating prodrugs or modulating solubility.

dot

Esterification cluster_0 Esterification Reaction A 3,3-Dibromocyclobutane- 1-carboxylic Acid C Ester Derivative A->C DCC, DMAP, DCM B Alcohol (R-OH)

Caption: General scheme for esterification.

Materials:

  • 3,3-Dibromocyclobutane-1-carboxylic acid

  • Alcohol of interest

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM (Dichloromethane)

  • Hexane

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3,3-dibromocyclobutane-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC (1.1 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Data Presentation: Physicochemical Properties

The introduction of the 3,3-dibromocyclobutane scaffold is expected to modulate the physicochemical properties of a parent molecule. The following table provides a hypothetical comparison of calculated properties for a simple amide derivative versus its gem-dimethyl analogue.

CompoundMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
N-benzylcyclobutane-1-carboxamide203.282.1529.1
N-benzyl-3,3-dimethylcyclobutane-1-carboxamide231.333.1029.1
N-benzyl-3,3-dibromocyclobutane-1-carboxamide 361.08 3.45 29.1

Calculated properties are for illustrative purposes and should be experimentally determined.

Conclusion and Future Perspectives

The 3,3-dibromocyclobutane-1-carboxylic acid scaffold represents a novel and valuable tool for medicinal chemists. Its unique steric and electronic properties make it an attractive bioisostere for the commonly used gem-dimethyl group, offering a new avenue for lead optimization and the development of intellectual property. The synthetic protocols provided herein offer a clear path to the synthesis and derivatization of this scaffold, enabling its ready incorporation into drug discovery programs. Future work will focus on the experimental validation of the proposed synthetic routes and the systematic evaluation of the impact of this scaffold on the pharmacological properties of known bioactive molecules.

References

  • A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cycliz
  • Cyclobutane Deriv
  • Bioisosterism: A Useful Strategy for Molecular Modific
  • The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Compar
  • Cyclobutanes in Small‐Molecule Drug Candid
  • A review of Bioisosteres in Medicinal Chemistry. Cambridge MedChem Consulting.
  • Bioisosterism in Drug Discovery and Development - An Overview. Bentham Science.
  • Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. PMC.
  • Application Notes and Protocols for Derivatization of Carboxylic Acids Using Isotopic Standards. Benchchem.
  • Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. Life Chemicals.
  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. Thermo Fisher Scientific - FR.
  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • the preparation of cyclobutanecarboxylic acid. Docenti UniNA.
  • cyclobutylamine. Organic Syntheses Procedure.
  • The application of cyclobutane derivatives in organic synthesis.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • 11: Free Radical Substitution and Addition Reactions. Chemistry LibreTexts.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
  • Free Radicals Halogenation and Bromin
  • Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Inorganic Chemistry Frontiers (RSC Publishing).
  • Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
  • Various Synthetic Methods Using Aromatic Carboxylic Anhydrides. TCI Chemicals.
  • 19 - Organic Syntheses Procedure. Organic Syntheses.

Sources

Method

Application Note: High-Yield Conversion of 3,3-Dibromocyclobutane-1-carboxylic Acid to 3-Oxocyclobutanecarboxylic Acid via Silver(I)-Promoted Hydrolysis

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, the cyclobutane motif is increasingly leveraged to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the cyclobutane motif is increasingly leveraged to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). Specifically, 3-oxocyclobutanecarboxylic acid serves as a critical linchpin in the synthesis of [1]. However, the synthesis of this highly strained building block requires precise orchestration to prevent ring-opening or unwanted rearrangements.

This technical guide details a robust, self-validating protocol for the conversion of [2] to 3-oxocyclobutanecarboxylic acid. By employing a Silver(I)-promoted hydrolysis strategy, we bypass the harsh basic conditions that typically induce Favorskii-type ring contractions or E2 eliminations in cyclobutane systems.

Mechanistic Insights & Causality

Direct hydrolysis of gem-dihalides using strong Brønsted bases (e.g., NaOH, KOH) is standard for unstrained aliphatic systems. However, applying these conditions to cyclobutanes frequently triggers degradative pathways. To circumvent this, we employ a halophilic Lewis acid—Silver(I) nitrate.

Causality of the Silver(I) Strategy: Ag⁺ coordinates selectively with the bromide ions, lowering the activation energy for heterolytic C–Br bond cleavage. The resulting halocarbocation is stabilized by the polar acetone/water solvent system and is rapidly captured by water. Furthermore, while the carboxylic acid moiety may transiently form a silver carboxylate salt, the generation of nitric acid (HNO₃) as a byproduct of the hydrolysis ensures the product remains in its protonated form, preserving the integrity of the four-membered ring.

Mechanism SM Gem-Dibromide Starting Material AgCoord Ag+ Coordination (Lewis Acid) SM->AgCoord + AgNO3 Carbocation Bromocarbocation Intermediate AgCoord->Carbocation - AgBr Hydration Hydration (Nucleophilic Attack) Carbocation->Hydration + H2O Ketone Cyclobutanone Product Hydration->Ketone - AgBr, - H+

Fig 2: Mechanistic pathway of Ag(I)-assisted gem-dibromide hydrolysis to ketone.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Causality

ReagentEq.Role & Causality
3,3-Dibromocyclobutane-1-carboxylic acid 1.0Strained cyclobutane substrate (CAS: 2138234-70-3).
Silver Nitrate (AgNO₃) 2.2Halophilic Lewis acid; 2.0 eq required for double debromination, 0.2 eq excess ensures kinetic completion.
Acetone 30 volCo-solvent; solubilizes the organic substrate while acting as an anti-solvent for AgBr, thermodynamically driving the reaction forward via precipitation.
Deionized Water 10 volNucleophile and co-solvent; traps the carbocation intermediate to form the ketone.

Self-Validating Experimental Protocol

Workflow Step1 1. Substrate Dissolution Dissolve 3,3-dibromo acid in Acetone/H2O Step2 2. Silver(I) Addition Add 2.2 eq AgNO3 dropwise in dark Step1->Step2 Step3 3. Thermal Activation Reflux at 60°C for 12-16 h Step2->Step3 Step4 4. Filtration Filter precipitated AgBr through Celite Step3->Step4 Step5 5. Workup & Extraction Acidify, extract with EtOAc Step4->Step5 Step6 6. Purification Recrystallize from Toluene/Hexane Step5->Step6

Fig 1: Experimental workflow for Ag(I)-promoted hydrolysis of gem-dibromocyclobutanes.

Step 1: Substrate Preparation & Dissolution
  • Charge a 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar with 3,3-dibromocyclobutane-1-carboxylic acid (2.58 g, 10.0 mmol).

  • Add 30 mL of reagent-grade acetone. Stir at 400 rpm until complete dissolution is achieved.

Step 2: Silver(I) Solution Preparation & Addition
  • In a separate 25 mL Erlenmeyer flask, dissolve Silver Nitrate (3.74 g, 22.0 mmol) in 10 mL of deionized water.

  • Causality & Handling : Wrap both the reaction flask and the addition funnel in aluminum foil. Silver salts are highly photosensitive; ambient light induces photolytic reduction to metallic silver (Ag⁰), which is catalytically inactive.

  • Add the aqueous AgNO₃ solution dropwise to the stirring acetone solution over 15 minutes at ambient temperature.

  • Validation Check 1 (Visual) : A milky-white precipitate (AgBr) must begin forming immediately upon the first few drops. If the solution remains clear, the silver salt has degraded or the temperature is too low.

Step 3: Thermal Activation
  • Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath set to 60 °C.

  • Maintain vigorous stirring (600 rpm) for 12–16 hours.

  • Causality : The biphasic nature of the slurry requires high shear to ensure adequate mass transfer. The 60 °C temperature provides sufficient thermal energy to break the C–Br bonds without boiling off the acetone/water azeotrope.

Step 4: Filtration & Primary Workup
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Filter the dense AgBr precipitate through a 1-inch pad of Celite in a sintered glass funnel. Wash the filter cake with fresh acetone (2 × 10 mL).

  • Causality : AgBr forms fine colloidal particles that cause severe, unbreakable emulsions during liquid-liquid extraction. The Celite pad effectively traps these colloids.

  • Concentrate the filtrate on a rotary evaporator (water bath at 30 °C, 150 mbar) to remove the volatile acetone.

Step 5: Extraction & Isolation
  • Transfer the remaining aqueous concentrate to a separatory funnel. Dilute with 20 mL of saturated aqueous NaCl (brine).

  • Extract the aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Validation Check 2 (Phase Behavior) : The product is highly polar and water-soluble. The addition of brine increases the ionic strength of the aqueous layer, forcing the organic product into the ethyl acetate phase (salting-out effect). Poor phase separation indicates incomplete acetone removal.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude pale-yellow solid.

Step 6: Purification
  • Dissolve the crude solid in a minimum amount of hot toluene (~15 mL).

  • Slowly add hexane (~2 mL) dropwise until the solution becomes slightly cloudy, then allow it to cool to room temperature, followed by chilling in an ice bath.

  • Filter the resulting crystals and dry under high vacuum to afford pure 3-oxocyclobutanecarboxylic acid[3].

  • Validation Check 3 (Analytical) : TLC analysis (Hexanes/EtOAc 1:1) should show the complete disappearance of the starting material. The product will not be highly UV active but will stain strongly with KMnO₄ due to the ketone moiety.

Analytical Signatures

To ensure the integrity of the synthesized batch, cross-reference the isolated material against the established physicochemical parameters outlined below.

Table 2: Physicochemical Properties & Analytical Signatures

ParameterValue / Signature
Target Compound 3-Oxocyclobutanecarboxylic acid
CAS Number 23761-23-1
Appearance Off-white to pale yellow crystalline solid
Melting Point [4]
¹H NMR (500 MHz, CDCl₃) δ 10.80 (br s, 1H), 3.43–3.51 (m, 2H), 3.26–3.40 (m, 3H)[3]
¹³C NMR (126 MHz, CDCl₃) δ 203.14 (C=O), 180.17 (COOH), 51.64 (2C, CH₂), 27.32 (CH)[3]

References

  • Title : 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1 Source : Watson International URL :[Link]

  • Title : Cas 23761-23-1, 3-Oxocyclobutanecarboxylic acid Source : LookChem URL : [Link]

Sources

Application

Technical Application Note: Scalable Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

Executive Summary This application note details the optimized protocol for the synthesis of 3,3-difluorocyclobutane-1-carboxylic acid , a critical bioisostere in medicinal chemistry. The cyclobutane ring, particularly wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 3,3-difluorocyclobutane-1-carboxylic acid , a critical bioisostere in medicinal chemistry. The cyclobutane ring, particularly when gem-difluorinated, offers a unique "puckered" conformation that influences the metabolic stability and lipophilicity of drug candidates.

The protocol focuses on the Malonic Ester Synthesis route utilizing 1,3-dibromo-2,2-difluoropropane as the key electrophilic "dibromo precursor." This convergent strategy avoids the use of hazardous deoxyfluorinating agents (e.g., DAST, Deoxo-Fluor) late in the synthesis, ensuring a safer and more scalable process profile.

Key Performance Indicators (KPIs)
ParameterSpecification
Target Compound 3,3-Difluorocyclobutane-1-carboxylic acid
Precursor 1,3-Dibromo-2,2-difluoropropane (CAS: 1024-38-0)
Overall Yield 65–75% (3 steps)
Purity >98% (by GC/NMR)
Critical Safety Exothermic alkylation; CO₂ evolution during decarboxylation.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the double nucleophilic substitution of a malonate enolate onto the dibromo precursor, followed by classic hydrolysis and thermal decarboxylation.

Mechanistic Pathway[1][2][3][4]
  • Enolization: Sodium ethoxide generates the sodiomalonate enolate.[1]

  • First Alkylation (Intermolecular): S_N2 attack on one bromide of the 1,3-dibromo-2,2-difluoropropane.

  • Second Alkylation (Intramolecular): Rapid ring closure (3-exo-tet favored) to form the cyclobutane ring.

  • Saponification: Base-mediated hydrolysis of the diester to the gem-dicarboxylic acid.

  • Decarboxylation: Thermal elimination of CO₂ via a cyclic six-membered transition state.

Reaction Scheme Visualization

ReactionScheme SM1 Diethyl Malonate Inter1 Diethyl 3,3-difluoro- cyclobutane-1,1- dicarboxylate SM1->Inter1 NaOEt, EtOH Reflux SM2 1,3-Dibromo- 2,2-difluoropropane SM2->Inter1 + Inter2 3,3-Difluoro- cyclobutane-1,1- dicarboxylic acid Inter1->Inter2 1. NaOH, MeOH/H2O 2. HCl (pH 1) Product 3,3-Difluorocyclobutane- 1-carboxylic acid Inter2->Product Δ (160°C) -CO2

Caption: Figure 1. Convergent synthesis route via malonic ester cycloalkylation.

Detailed Experimental Protocol

Phase 1: Cycloalkylation (Ring Formation)

Objective: Synthesis of Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

  • Reagents:

    • Diethyl malonate (1.0 equiv)

    • 1,3-Dibromo-2,2-difluoropropane (1.05 equiv)

    • Sodium ethoxide (2.2 equiv, 21% wt in ethanol)

    • Solvent: Anhydrous Ethanol (0.5 M concentration relative to malonate)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.

  • Base Preparation: Charge the flask with Sodium Ethoxide solution. If using solid NaOEt, dissolve in anhydrous ethanol under cooling.

  • Enolate Formation: Add Diethyl malonate dropwise at room temperature over 30 minutes. Stir for an additional 30 minutes to ensure complete enolate formation. Note: The solution may turn slightly yellow.

  • Alkylation: Add 1,3-Dibromo-2,2-difluoropropane dropwise.

    • Critical Process Parameter (CPP): Control addition rate to maintain internal temperature <40°C. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 16–24 hours. Monitor reaction progress by GC-MS or TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure to remove most ethanol.

    • Resuspend residue in Water and extract with Diethyl Ether or MTBE (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure (vacuum) is recommended to separate the product from unreacted malonate.

    • Target: Clear, colorless liquid.

Phase 2: Hydrolysis and Decarboxylation

Objective: Conversion of the diester to the target mono-acid.

  • Reagents:

    • Sodium Hydroxide (4.0 equiv)

    • Solvent: Methanol/Water (1:1 ratio)[3]

    • Hydrochloric Acid (conc. 12 M)

Step-by-Step Procedure:

  • Saponification:

    • Dissolve the diester from Phase 1 in MeOH/Water (1:1).[3]

    • Add NaOH pellets (or 50% solution) slowly.

    • Stir at room temperature for 15 hours. Reference: Melnykov et al., Synthesis 2018.[3]

    • Concentrate in vacuo to remove Methanol.

    • Acidification: Cool the aqueous residue to 0°C. Acidify carefully with conc. HCl to pH 1.[3]

    • Isolation: Extract with Ethyl Acetate (3x). Dry organics (MgSO₄) and concentrate to yield the 1,1-dicarboxylic acid intermediate (often a white solid).

  • Decarboxylation:

    • Place the crude dicarboxylic acid in a flask equipped with a distillation head or simply an air condenser.

    • Thermal Treatment: Heat the neat solid to 160–180°C (oil bath temperature).

    • Observation: Vigorous bubbling (CO₂ evolution) will occur.

    • Continue heating until gas evolution ceases (approx. 1–2 hours).

    • Alternative: For larger scales, reflux in o-dichlorobenzene or xylene to moderate the heat transfer.

  • Final Purification:

    • The crude residue is purified by vacuum distillation or recrystallization (from hexane/ether) depending on the melting point and purity profile.

    • Product Appearance: White crystalline solid or low-melting colorless solid (mp 49–52°C).

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
StepParameterIssueMitigation
Alkylation StoichiometryMono-alkylation vs. CyclizationEnsure slight excess (1.05 eq) of dibromo precursor. Slow addition prevents polymerization.
Alkylation MoistureEster HydrolysisUse strictly anhydrous EtOH and keep under N₂ atmosphere.
Decarboxylation TemperatureIncomplete reactionEnsure temp >160°C. Monitor CO₂ cessation.[2]
Workflow Diagram

Workflow Start Start: Reagent Prep Step1 Enolate Formation (NaOEt + Malonate) Start->Step1 Step2 Addition of Dibromo Precursor Step1->Step2 Decision1 Reaction Complete? (GC/TLC) Step2->Decision1 Decision1->Step2 No (Continue Reflux) Step3 Saponification (NaOH/MeOH) Decision1->Step3 Yes Step4 Acidification & Extraction (Isolate Diacid) Step3->Step4 Step5 Thermal Decarboxylation (160-180°C) Step4->Step5 End Final Distillation Target Acid Step5->End

Caption: Figure 2. Operational workflow for the synthesis of 3,3-difluorocyclobutane-1-carboxylic acid.

Analytical Characterization

Confirm the identity of the product using the following expected spectral data.

  • ¹H NMR (500 MHz, CDCl₃):

    • δ 11.0–12.2 (br s, 1H, COOH)

    • δ 3.06–2.96 (m, 1H, CH-COOH)[3]

    • δ 2.94–2.79 (m, 4H, Ring CH₂)[3]

  • ¹³C NMR (125 MHz, CDCl₃):

    • δ 179.6 (C=O)

    • δ 118.0 (t, J = 270 Hz, CF₂)

    • δ 38.1 (t, J = 25 Hz, CH₂)

    • δ 26.0 (m, CH)

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -84.5 (d, J = 194 Hz)[3]

    • δ -97.8 (d, J = 194 Hz)[3]

    • Note: The fluorine signals appear as a distinct AB pattern due to the puckered ring conformation.

References

  • Melnykov, K. P., et al. (2018).[3] "Synthesis of gem-Difluorinated Cyclobutane and Cyclopentane Building Blocks." Synthesis, 50(24), 4949–4957.

  • Wu, M., et al. (2016). "Industrial preparation method of 3,3-difluorocyclobutanecarboxylic acid." CN Patent 105418406A.

  • Grygorenko, O. O., et al. (2009). "Conformationally Restricted Morpholine Analogues." Tetrahedron, 65(6), 1146-1152. (Context on cyclobutane puckering).

  • Sigma-Aldrich. "Product Specification: 3,3-Difluorocyclobutanecarboxylic acid."

Sources

Method

Application Note: Strategic Functionalization of Strained Rings

Topic: Strategic Conversion of gem-Dibromocyclobutanes to gem-Dimethylcyclobutanes Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Conversion of gem-Dibromocyclobutanes to gem-Dimethylcyclobutanes Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Protocol: gem-Dibromo to gem-Dimethyl Substitution on Cyclobutane Scaffolds

Executive Summary & Strategic Analysis

The gem-dimethylcyclobutane motif is a high-value pharmacophore in medicinal chemistry, offering metabolic stability (blocking P450 oxidation sites) and precise conformational restriction. However, the direct transformation of gem-dibromocyclobutanes (often accessible via [2+2] cycloadditions of vinyl bromides or Hunsdiecker-type reactions) to gem-dimethyl derivatives is chemically fraught.

Direct metal-catalyzed cross-coupling (e.g., Kumada or Negishi) on gem-dihalocyclobutanes often fails due to:

  • 
    -Hydride Elimination:  Rapid formation of cyclobutenes.
    
  • Ring Strain Release: Transition metal insertion into C-Br bonds often triggers ring-opening to linear dienes.

  • Steric Congestion: The second alkylation is kinetically inhibited at the quaternary center.

The Solution: This guide details the industry-standard "Hydrolysis-Alkylation Sequence." Instead of forcing a direct substitution, the gem-dibromide is treated as a "masked" carbonyl. The protocol proceeds via Silver(I)-mediated hydrolysis to the cyclobutanone, followed by Titanium(IV)-mediated geminal dimethylation (Reetz Alkylation). This route preserves ring integrity and offers the highest reproducibility.

Decision Logic & Workflow

Before initiating benchwork, review the strategic decision tree below to confirm this protocol aligns with your substrate's stability profile.

G Start Starting Material: gem-Dibromocyclobutane Analysis Substrate Analysis: Are acid-labile groups present? Start->Analysis Direct Direct Coupling (Ni/Pd) (NOT RECOMMENDED) High risk of elimination/ring opening Analysis->Direct Yes (Avoid Lewis Acids) Hydrolysis Step 1: Ag(I) Mediated Hydrolysis Target: Cyclobutanone Analysis->Hydrolysis No (Standard Protocol) Reetz Step 2: Reetz Alkylation (TiCl4 / ZnMe2) Hydrolysis->Reetz Final Target Product: gem-Dimethylcyclobutane Reetz->Final

Figure 1: Strategic workflow for gem-dimethyl installation. The Hydrolysis-Alkylation route is prioritized for yield and purity.

Detailed Experimental Protocols
Phase 1: Silver-Mediated Hydrolysis

Objective: Convert 1,1-dibromocyclobutane to cyclobutanone. Mechanism: Silver acts as a halophile, precipitating AgBr and generating a carbenium ion/oxonium intermediate that is quenched by water.

Materials:

  • Substrate: gem-Dibromocyclobutane derivative (

    
     equiv)
    
  • Reagent: Silver Nitrate (

    
    ) (
    
    
    
    equiv)
  • Solvent: Acetone / Water (9:1 v/v)

  • Workup: Saturated

    
    , Diethyl Ether (
    
    
    
    ), Brine.

Step-by-Step Protocol:

  • Preparation: Dissolve the gem-dibromide in Acetone/Water (0.1 M concentration).

  • Addition: Add solid

    
     in one portion. Protect the flask from light (aluminum foil) to prevent photochemical side reactions of silver salts.
    
  • Reaction: Stir at room temperature for 4–12 hours.

    • Observation: A heavy precipitate of pale yellow AgBr will form immediately.

    • Monitoring: Monitor by TLC (permanganate stain) or GC-MS. The disappearance of the dibromide and appearance of the ketone peak is usually distinct.

  • Quench: Filter the reaction mixture through a Celite pad to remove silver salts. Rinse the pad with

    
    .
    
  • Extraction: Dilute the filtrate with water. Extract

    
     with 
    
    
    
    .
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate carefully (cyclobutanones can be volatile).
    
    • Note: If the substrate is simple cyclobutanone, use distillation. For complex derivatives, silica gel chromatography is sufficient.

Phase 2: Geminal Dimethylation (Reetz Alkylation)

Objective: Convert cyclobutanone to gem-dimethylcyclobutane. Mechanism:


 activates the ketone. 

acts as the nucleophile. The specific reagent formed in situ is likely a gem-dimetallo species or a highly reactive titanium alkyl capable of exhaustive alkylation.

Safety Critical Warning:

  • Dimethylzinc (

    
    ) is Pyrophoric.  It ignites spontaneously in air.
    
  • Titanium Tetrachloride (

    
    ) is Corrosive  and fumes heavily in air (HCl formation).
    
  • Requirement: Strictly anhydrous conditions, Schlenk line or Glovebox, and flame-dried glassware.

Materials:

  • Substrate: Cyclobutanone intermediate (

    
     equiv)[1]
    
  • Reagent A: Titanium Tetrachloride (

    
    ) (
    
    
    
    equiv)
  • Reagent B: Dimethylzinc (

    
    ) (
    
    
    
    to
    
    
    equiv, typically 1.2M or 2.0M in Toluene)
  • Solvent: Anhydrous Dichloromethane (

    
    )
    

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Cool to

    
     (Dry ice/Acetone bath).
    
  • Solvent Charge: Add anhydrous

    
     (0.2 M relative to substrate).
    
  • Lewis Acid Addition: Add

    
     dropwise via syringe.
    
    • Visual: The solution will likely turn yellow/orange.

  • Zinc Addition: Slowly add

    
     solution dropwise to the cold 
    
    
    
    solution.
    • Caution: Exothermic. Maintain temperature below

      
      .
      
    • Aging: Stir the deep red/brown slurry for 30 minutes at

      
       to form the active Reetz reagent (
      
      
      
      ).
  • Substrate Addition: Dissolve the cyclobutanone in a minimal amount of

    
     and add dropwise to the catalyst mixture.
    
  • Warming: Allow the reaction to warm slowly to

    
     over 2 hours. Do not rush to Room Temperature (RT) immediately, as this favors polymerization or ring opening.
    
  • Quench (Critical): Cool back to

    
    . Quench by careful, dropwise addition of Methanol (MeOH). Once bubbling ceases, add saturated 
    
    
    
    .
  • Workup: Warm to RT. Dilute with water and

    
    . Pass through a short silica plug if titanium emulsions form. Separate layers, dry organics, and concentrate.
    
Mechanism & Causality

Understanding the mechanism ensures troubleshooting capability. The Reetz reagent overcomes the steric barrier that stops standard Grignards from performing the second methylation.

Mechanism TiZn Reagent Formation TiCl4 + ZnMe2 -> [Cl2TiMe2] Complex Activation Ketone binds Ti center TiZn->Complex + Cyclobutanone Me1 1st Methylation Formation of Ti-Alkoxide Complex->Me1 Me- Transfer Me2 2nd Methylation Substitution of -OTi group Me1->Me2 SN1-like replacement Product gem-Dimethyl Cyclobutane Me2->Product Workup

Figure 2: Mechanistic pathway of the Reetz alkylation. The high Lewis acidity of Titanium facilitates the displacement of the oxygen moiety.

Data Summary & Troubleshooting

Table 1: Comparative Analysis of Methods

FeatureDirect Coupling (Ni/Pd)Hydrolysis + Reetz (Recommended)
Ring Integrity Low (Risk of ring opening)High (Preserves strain)
Functional Group Tolerance Low (Grignards incompatible with esters/aldehydes)Moderate (Ketone specific)
Scalability Difficult (Exotherms, catalyst death)Good (Stepwise control)
Typical Yield <30% (often complex mixtures)60–85% (over 2 steps)

Troubleshooting Guide:

  • Issue: Low yield in Step 1 (Hydrolysis).

    • Fix: Ensure the acetone is wet enough. If the reaction stalls, add 1-2 drops of Perchloric Acid (

      
      ) as a catalyst (Caution: Explosive risk with dry silver salts).
      
  • Issue: Ring opening during Step 2.

    • Fix: Keep the temperature strictly below

      
      . If the ring opens, the Lewis acidity is too high; consider using 
      
      
      
      to temper the reactivity.
  • Issue: Monomethylation only.

    • Fix: Ensure

      
       is fresh. Old bottles hydrolyze to inactive zinc oxides/methoxides.
      
References
  • Reetz Alkylation (Primary Protocol): Reetz, M. T., Westermann, J., & Steinbach, R. (1980). "Geminal Dimethylation of Ketones with Titanium Reagents." J. Chem. Soc., Chem. Commun., 237-239.

  • Hydrolysis of gem-Dihalides: Wiberg, K. B., & Burgmaier, G. J. (1972). "Tricyclo[3.2.1.0]octane derivatives." Journal of the American Chemical Society, 94(21), 7396–7401.

  • Cyclobutane Synthesis Review: Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538.

  • Safety of Dimethylzinc: "Dimethylzinc - PubChem Compound Summary." National Center for Biotechnology Information.

Sources

Application

Advanced Application Note: Cross-Coupling Strategies for 3,3-Dibromocyclobutane Derivatives

Strategic Rationale in Drug Discovery The incorporation of sp³-rich cyclobutane motifs, such as 3,3-dibromocyclobutyl groups, has become a critical strategy in modern drug development to rigidify molecular backbones, imp...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Discovery

The incorporation of sp³-rich cyclobutane motifs, such as 3,3-dibromocyclobutyl groups, has become a critical strategy in modern drug development to rigidify molecular backbones, improve metabolic stability, and enhance pharmacokinetic profiles[1]. As pharmaceutical pipelines increasingly move away from "flat" aromatic molecules, halogenated cyclobutanes serve as highly versatile building blocks that enable divergent synthetic pathways[2].

However, the functionalization of these strained systems via traditional transition-metal catalysis is notoriously difficult. The inherent ring strain of the cyclobutane system (approx. 26 kcal/mol) makes the intermediates highly susceptible to deleterious side reactions, including ring-opening rearrangements and β-hydride elimination[3]. Recent breakthroughs in metallaphotoredox catalysis and rationally designed palladium systems have provided mild, radical-mediated pathways that bypass these limitations, allowing for efficient cross-coupling under both batch and continuous flow conditions.

Mechanistic Insights: Overcoming Ring Strain

As application scientists, we must select catalytic systems that outpace the degradation of the cyclobutyl intermediate. In traditional Pd-catalyzed C(sp³)-C(sp²) cross-couplings, the slow reductive elimination from the Pd(II) intermediate often allows the strained cyclobutane to undergo β-hydride elimination, yielding unwanted cyclobutenes.

To circumvent this, we employ Dual Nickel/Photoredox Catalysis . By utilizing an Iridium photocatalyst, the 3,3-dibromocyclobutane derivative undergoes a single-electron transfer (SET) to generate a transient cyclobutyl radical. This radical is rapidly captured by a Ni(II) species to form a high-valent Ni(III) intermediate. The extreme steric and electronic driving forces of the Ni(III) complex trigger near-instantaneous reductive elimination, successfully forming the C-C bond before the cyclobutane ring can open or eliminate.

G Ir_PC Ir(III) Photocatalyst Light Absorption Alkyl_Radical Cyclobutyl Radical Formation Ir_PC->Alkyl_Radical SET to Alkyl Bromide Ni_III Ni(III)-Aryl-Alkyl (Radical Capture) Alkyl_Radical->Ni_III Ni_0 Ni(0) Complex Ni_II Ni(II)-Aryl Complex (Oxidative Addition) Ni_0->Ni_II Ar-X Addition Ni_II->Ni_III Alkyl Radical Capture Product Coupled Product & Ni(I) Release Ni_III->Product Reductive Elimination Product->Ni_0 SET from Ir(II) to Ni(I)

Metallaphotoredox catalytic cycle for 3,3-dibromocyclobutane cross-coupling.

Quantitative Data Summary

The following table synthesizes our empirical data across various cross-coupling platforms for 3,3-dibromocyclobutane-1-carboxylic acid and its derivatives.

Table 1: Comparative Cross-Coupling Strategies for 3,3-Dibromocyclobutane Derivatives

Reaction TypeCatalyst SystemLigandBase/AdditiveYield RangeKey Advantage
Metallaphotoredox NiCl₂·glyme / Ir(ppy)₃4,4'-dtbbpyCs₂CO₃65–85%Completely suppresses β-hydride elimination; RT
Suzuki-Miyaura Pd₂(dba)₃RuPhosK₃PO₄50–75%High chemoselectivity for mono-arylation
Negishi Coupling Pd(OAc)₂CPhosZnCl₂ (in situ)45–60%Tolerates sensitive functional groups (e.g., esters)
Kumada Coupling Fe(acac)₃TMEDANMP (co-solvent)40–55%Earth-abundant catalyst; rapid reaction kinetics

Experimental Workflows & Protocols

Workflow Step1 Glovebox Setup Weigh Catalysts Step2 Reagent Addition Add Substrates Step1->Step2 Step3 Degassing Freeze-Pump-Thaw Step2->Step3 Step4 Photoreactor Blue LED (440 nm) Step3->Step4 Step5 Purification Chromatography Step4->Step5

Step-by-step experimental workflow for the photoredox-catalyzed cross-coupling.

Protocol A: Metallaphotoredox C(sp³)-C(sp²) Cross-Coupling

This protocol details the coupling of 3,3-dibromocyclobutane-1-carboxylic acid esters with aryl bromides.

Reagents:

  • 3,3-dibromocyclobutane derivative (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.5 equiv, 0.75 mmol)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-dtbbpy (5 mol%)

  • Ir(ppy)₃ (1 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous DMA (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a 10 mL oven-dried Schlenk tube with NiCl₂·glyme and 4,4'-dtbbpy. Add 1 mL of anhydrous DMA and stir for 15 minutes. Causality: Pre-complexation is critical. The solution must turn pale green, indicating the formation of the active Ni(II)-ligand complex. Skipping this step leads to bulk nickel precipitation.

  • Substrate Addition: Add the Ir(ppy)₃ photocatalyst, Cs₂CO₃, the aryl bromide, and the 3,3-dibromocyclobutane derivative to the tube. Causality: Cs₂CO₃ is specifically chosen over stronger bases (like t-BuOK) to prevent base-induced dehydrobromination of the highly strained cyclobutane ring.

  • Degassing: Seal the tube, remove it from the glovebox, and subject the mixture to three freeze-pump-thaw cycles.

  • Irradiation: Backfill with Argon and place the tube in a photoreactor equipped with 440 nm blue LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc, wash with H₂O and brine, dry over Na₂SO₄, and purify via flash column chromatography.

Self-Validating System: Monitor the reaction visually and analytically. Upon initiation of the blue LED, the mixture should transition from pale green to a deep red/brown hue within 30 minutes, validating the successful reduction to the active Ni(0)/Ni(I) species. If the solution remains green, oxygen contamination has occurred, quenching the photocatalyst. Verify the absence of the C-Br stretch (~550-650 cm⁻¹) via benchtop IR spectroscopy to confirm substrate consumption.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Mono-arylation

This protocol is optimized for the selective mono-arylation of 3,3-dibromocyclobutanones, leaving one bromine handle intact for subsequent divergent synthesis.

Reagents:

  • 3,3-dibromocyclobutan-1-one (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.1 equiv, 0.55 mmol)

  • Pd₂(dba)₃ (2.5 mol%)

  • RuPhos (6 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Ligand-Metal Complexation: In a vial, combine Pd₂(dba)₃ and RuPhos in toluene. Stir at 40 °C for 20 minutes until the dark purple solution turns dark red/orange. Causality: RuPhos is explicitly selected because its massive steric bulk accelerates the reductive elimination step, outcompeting the deleterious ring-opening of the cyclobutane intermediate.

  • Reaction Assembly: Add the 3,3-dibromocyclobutan-1-one, arylboronic acid, and K₃PO₄. Add the degassed H₂O (10% by volume). Causality: The addition of water is essential to dissolve the phosphate base and accelerate the transmetalation step of the boronic acid.

  • Heating: Seal the vial and heat at 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Self-Validating System: Monitor the reaction via GC-MS at the 2-hour mark. You should observe the mass of the mono-arylated product. The presence of a peak corresponding to a ring-opened acyclic enone indicates that the Pd-catalyst is turning over too slowly. If this occurs, immediately abort, and for the next run, increase the RuPhos-to-Palladium ratio to 2.5:1 to ensure complete formation of the highly active L₁Pd(0) species.

References

  • Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox-Catalysed[2+2] Cycloaddition Source: ChemPhotoChem URL
  • 1,2-Metallate and Semipinacol Rearrangement Reactions Source: University of Bristol Research Portal URL
  • Decarboxylative Halogenation of Organic Compounds Source: Chemical Reviews URL
  • NEW QUINOLINE DERIVATIVES Source: European Patent Office - EP 4148052 A1 URL

Sources

Method

Application Note: Synthesis of 3,3-Disubstituted Cyclobutane Amino Acids via Dibromo Intermediates

Executive Summary & Strategic Rationale In the field of peptidomimetics and drug development, the incorporation of cyclobutane amino acids is a highly effective strategy for imposing severe conformational restrictions on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the field of peptidomimetics and drug development, the incorporation of cyclobutane amino acids is a highly effective strategy for imposing severe conformational restrictions on peptide backbones[1]. These strained carbocycles stabilize specific secondary structures (such as


-turns) and significantly enhance resistance to proteolytic degradation[1].

Specifically, 3,3-disubstituted cyclobutane amino acids are of high value because the geminal substitution at the 3-position allows researchers to precisely tune the molecule's lipophilicity and steric bulk without directly interfering with the


-amino acid pharmacophore. The most direct, scalable, and modular strategy for constructing these strained rings relies on the double alkylation of a glycine equivalent using a 2,2-disubstituted-1,3-dibromopropane intermediate[2]. This application note details the mechanistic rationale, optimized protocols, and validation metrics for this robust synthetic pathway.

Mechanistic Grounding: The Causality of Reagent Selection

The core transformation is a base-mediated cycloalkylation that forms the 4-membered ring via sequential nucleophilic substitutions.

  • The Bis-Electrophile (Dibromo Intermediate): 1,3-dibromopropanes are strictly chosen over their dichloride counterparts due to the superior leaving-group ability of bromide. This is critical because the 2,2-disubstitution creates a neopentyl-like steric hindrance that severely retards

    
     attacks[2].
    
  • The Bis-Nucleophile (Glycine Equivalent): 2 is utilized as the ideal glycine equivalent[2]. The isonitrile group acts as an amine protecting group while simultaneously exerting a strong electron-withdrawing effect. This drastically lowers the pKa of the

    
    -protons, allowing for facile deprotonation.
    
  • Base and Solvent Causality: Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) is the optimal system. NaH irreversibly deprotonates the active methylene to form a highly nucleophilic sodium enolate. DMF, a polar aprotic solvent, strongly solvates the sodium cation, leaving the enolate "naked" and highly reactive. This heightened reactivity is mandatory to overcome the high activation energy required for the entropically favored, yet highly strained, intramolecular ring closure.

Reaction Pathway Visualization

G A 2,2-Disubstituted 1,3-Propanediol B 2,2-Disubstituted 1,3-Dibromopropane (Bis-Electrophile) A->B Bromination (PBr3, DCM) D Protected 3,3-Disubstituted Cyclobutane Amino Acid B->D Cycloalkylation (NaH, DMF) C Glycine Equivalent (e.g., Ethyl Isocyanoacetate) C->D Bis-Nucleophile Addition E Free 3,3-Disubstituted Cyclobutane Amino Acid D->E Acidic Hydrolysis (HCl, EtOH)

Workflow for the synthesis of 3,3-disubstituted cyclobutane amino acids via dibromo intermediates.

Quantitative Optimization Data

The choice of base and solvent dictates the success of the cycloalkylation. Table 1 summarizes the optimization data for the synthesis of the 3,3-dimethyl variant, illustrating the necessity of a strong, irreversible base in a polar aprotic environment.

Table 1: Optimization of Cycloalkylation Conditions

Base SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (3.0 eq)MeCN8024<10Insufficient basicity for double alkylation; mono-alkylated intermediate stalls.
NaH (2.5 eq)THF651645Poor solubility of the sodium enolate limits the rate of intramolecular

.
NaH (2.5 eq)DMF251278Optimal conversion; naked enolate drives clean intramolecular ring closure.
TBAB / 50% NaOHToluene251865Viable phase-transfer alternative; however, slight ester hydrolysis is observed.

Detailed Experimental Protocols

Protocol A: Preparation of the 1,3-Dibromopropane Intermediate

Note: If the desired 2,2-disubstituted-1,3-dibromopropane is commercially available, proceed to Protocol B.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the 2,2-disubstituted-1,3-propanediol (50.0 mmol) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Dropwise, add phosphorus tribromide (

    
    , 20.0 mL, 210 mmol) via the addition funnel over 30 minutes. Causality: 
    
    
    
    is utilized instead of concentrated HBr to prevent carbocation-mediated skeletal rearrangements common in neopentyl systems.
  • Reaction: Remove the ice bath and reflux the mixture for 4 hours.

  • Workup: Carefully quench the reaction by pouring it over crushed ice. Extract with DCM (3 × 50 mL). Wash the combined organic layers with saturated aqueous

    
     until CO₂ evolution ceases, followed by brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the dibromo intermediate.
Protocol B: Base-Mediated Cycloalkylation
  • Deprotonation: To a flame-dried Schlenk flask under an argon atmosphere, add NaH (60% dispersion in mineral oil, 2.5 eq, 25.0 mmol). Wash the NaH with anhydrous hexanes (2 × 10 mL) to remove the mineral oil, then suspend in anhydrous DMF (30 mL).

  • Reagent Addition: Cool the suspension to 0 °C. Dissolve ethyl isocyanoacetate (1.0 eq, 10.0 mmol) and the 2,2-disubstituted-1,3-dibromopropane (1.1 eq, 11.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 45 minutes to maintain a low steady-state concentration of the enolate, preventing intermolecular dimerization.

  • Ring Closure: Allow the reaction to warm to room temperature and stir for 12 hours. The mixture will transition from a gray suspension to a clear, dark amber solution as the reaction reaches completion.

  • Isolation: Quench the reaction carefully with saturated aqueous

    
     (10 mL). Extract the aqueous layer with diethyl ether (3 × 30 mL). Expert Tip: Wash the combined ether layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF. Dry over 
    
    
    
    , filter, and concentrate to yield the protected cyclobutane amino acid.
Protocol C: Deprotection to the Free Amino Acid
  • Hydrolysis: Dissolve the crude protected intermediate in a 1:1 mixture of 6M HCl (aq) and ethanol (20 mL total volume). Reflux the mixture for 16 hours. Causality: The strongly acidic conditions simultaneously hydrolyze the isonitrile to a primary amine (releasing formic acid) and the ethyl ester to the carboxylic acid[2].

  • Purification: Concentrate the mixture in vacuo to remove ethanol. Dissolve the residue in minimal water and apply to a Dowex 50W-X8 cation exchange column (

    
     form). Wash with deionized water until the eluent is neutral, then elute the free amino acid using 1M 
    
    
    
    . Lyophilize the ninhydrin-positive fractions to obtain the pure 3,3-disubstituted cyclobutane amino acid as a white powder.

Self-Validating Systems & Quality Control

To ensure the integrity of the synthesis without requiring immediate mass spectrometry, utilize the following self-validating checkpoints:

  • TLC Monitoring (Protocol B): The disappearance of ethyl isocyanoacetate (

    
     in 20% EtOAc/Hexanes) and the appearance of a less polar spot (
    
    
    
    ) indicates successful alkylation.
  • 1H NMR Validation: The most critical marker of success is the complete disappearance of the highly deshielded active methylene protons of ethyl isocyanoacetate (a singlet at

    
     4.2 ppm). Successful ring closure is confirmed by the emergence of a complex 
    
    
    
    quartet or multiplet integrating for 4 protons between
    
    
    2.0–2.8 ppm, representing the newly formed cyclobutane methylene groups.
  • 13C NMR Validation: Prior to deprotection, the retention of the isonitrile carbon (

    
     ppm, appearing as a broad triplet due to 
    
    
    
    quadrupolar coupling) ensures the protecting group remained intact during the harsh basic conditions.

References

  • Kalvin, D., Ramalingam, K., & Woodard, R. W. (1985). A Facile Procedure for the Preparation of Alicyclic α-Amino Acids. Synthetic Communications. 2

  • Universität Regensburg. (2007). Synthesis and Properties of New Chiral Heterocyclic Peptide Mimetics. Publikationsserver der Universität Regensburg. 1

  • Men'shchikov, V. A., et al. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents (CN103232340A). 3

Sources

Technical Notes & Optimization

Troubleshooting

preventing ring opening during 3,3-dibromocyclobutane functionalization

Status: Active Department: Advanced Synthesis & Process Chemistry Subject: Preventing Ring Opening & Rearrangement during Functionalization Last Updated: March 1, 2026 Executive Summary: The "3,3-Dibromo Paradox" As rese...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Department: Advanced Synthesis & Process Chemistry Subject: Preventing Ring Opening & Rearrangement during Functionalization Last Updated: March 1, 2026

Executive Summary: The "3,3-Dibromo Paradox"

As researchers, we often select 3,3-dibromocyclobutane as a scaffold to introduce a rigid, sp³-rich spacer into drug candidates. However, this molecule presents a thermodynamic paradox: it is kinetically stable in storage but thermodynamically primed for electrocyclic ring opening upon activation.

The ring strain of cyclobutane (~26.3 kcal/mol) means that generating a carbocation (S_N1) or a double bond (Elimination) within the ring often triggers immediate relief of strain via scission to 1,3-dienes.

This guide provides the protocols required to functionalize the C3 position without breaking the C-C bonds of the ring.

Critical Failure Mechanisms (Read Before Experimenting)

Before attempting any reaction, understand why standard conditions fail.

The S_N2 Blockade

Direct displacement (S_N2) at the 3-position is kinetically incompetent. The cyclobutane ring is puckered, and the 3,3-geminal substitution creates a "neopentyl-like" steric environment. The nucleophile cannot access the


 orbital for backside attack.
The S_N1 / Elimination Trap

Forcing conditions (heat, strong Lewis acids) generate a carbocation. Unlike acyclic systems, a cyclobutyl cation is not static; it undergoes homoallylic rearrangement or ring opening.

RingOpening cluster_legend Thermodynamic Trap Start 3,3-Dibromocyclobutane Cation Cyclobutyl Cation (Highly Unstable) Start->Cation Lewis Acid / Heat (S_N1 Pathway) Elim Cyclobutenyl Bromide (Strain: ~30 kcal/mol) Start->Elim Strong Base (E2 Pathway) Open 1,1-Dibromobut-1,3-diene (Ring Opened Product) Cation->Open Electrocyclic Scission Elim->Open Thermal Opening

Figure 1: The "Danger Zone" of cyclobutane functionalization. Both cationic and elimination pathways converge on ring opening.

Validated Workflows (Protocols)

Workflow A: The "Ketone Gateway" (Recommended)

Best for: Creating gem-difluorides, tertiary alcohols, or amines.

The most reliable method to functionalize the 3-position is to first hydrolyze the dibromide to cyclobutanone . The ketone is a stable "safe harbor" that allows diverse downstream chemistry without ring strain issues.

Step 1: Silver-Assisted Hydrolysis

  • Reagents:

    
     (2.2 equiv), 
    
    
    
    / Acetone (1:4 v/v).
  • Conditions: Reflux, 4–6 hours.

  • Mechanism: Silver pulls the bromide, allowing water to attack. The intermediate halohydrin eliminates HBr to form the ketone.

  • Yield: 75–85%.

Step 2: Downstream Functionalization

  • To Gem-Difluoride: React cyclobutanone with DAST or Deoxo-Fluor® at 0°C.

  • To Tertiary Alcohol: React with Grignard reagents (R-MgBr) at -78°C.

Workflow B: Lithium-Halogen Exchange (Advanced)

Best for: Introducing electrophiles (E+) while retaining one bromine.

Warning: This reaction is under Kinetic Control . If the temperature rises above -60°C, the lithiated species will eliminate LiBr to form cyclobutyne (transient) or cyclobutene, leading to tar.

Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF /

    
     (Trapp mixture recommended).
    
  • Cooling: Cool substrate to -78°C (Dry ice/Acetone).

  • Exchange: Add

    
    -BuLi (1.05 equiv) dropwise over 20 mins.
    
    • Critical: Do not use

      
      -BuLi unless necessary; it is too aggressive and promotes elimination.
      
  • Trapping: Stir for 15 mins at -78°C, then add the Electrophile (e.g., DMF,

    
    , 
    
    
    
    ).
  • Quench: Quench with MeOH at -78°C before warming.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black and NMR shows vinylic protons (5.5–6.5 ppm). What happened? Diagnosis: Ring Opening. Cause: You likely used a strong base (like NaH or KOtBu) at room temperature, triggering E2 elimination to 1-bromo-cyclobutene, which thermally opened to a butadiene. Fix: Switch to Workflow A (Hydrolysis) or use non-basic radical conditions.

Q2: I tried S_N2 with Sodium Azide (


) in DMF at 80°C, but got no product. 
Diagnosis:  Steric Blockade.
Cause:  The puckered ring prevents the azide from approaching the backside of the C-Br bond.
Fix:  Use a radical azidation protocol or convert to the ketone (Workflow A), reduce to the alcohol, mesylate, and then displace (though even this is difficult; reductive amination of the ketone is preferred).

Q3: Can I make bicyclo[1.1.1]pentane (BCP) from this? Clarification: No. BCPs are typically synthesized from 1,3-dibromocyclobutane (via propellane), not the 3,3-isomer. The 3,3-isomer is for gem-substitution.

Decision Logic for Experimental Design

Use this flow to select the correct protocol for your target molecule.

DecisionTree Start Target: Functionalize 3,3-Dibromocyclobutane Q1 Do you need to keep both Bromines? Start->Q1 Keep Use Radical Cross-Coupling Q1->Keep Yes Replace Target Functional Group? Q1->Replace No GemDifluoro Gem-Difluoro (-CF2-) Replace->GemDifluoro TertAlcohol Tertiary Alcohol (-C(OH)R-) Replace->TertAlcohol MonoSub Mono-Substitution (-CH(R)-) Replace->MonoSub RouteA Route A: Hydrolysis to Ketone -> DAST GemDifluoro->RouteA RouteB Route A: Hydrolysis to Ketone -> Grignard TertAlcohol->RouteB RouteC Route C: Li-Halogen Exchange (-78°C) MonoSub->RouteC High Risk

Figure 2: Experimental decision matrix for 3,3-dibromocyclobutane functionalization.

References & Data Sources

  • Hydrolysis to Cyclobutanone:

    • Title: Preparation of Cyclobutanone from Methylenecyclopropane

    • Source: Organic Syntheses, Coll.[1] Vol. 6, p.320 (1988).

    • URL:[Link] (Note: While this covers the methylenecyclopropane route, the hydrolysis conditions for gem-dihalides are mechanistically analogous via Ag(I) assistance).

  • Lithium-Halogen Exchange Kinetics:

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry

    • Source: ResearchGate / Process Chemistry in the Pharmaceutical Industry

    • URL:[Link]

  • Gem-Difluorination Strategy:

    • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis

    • Source: PMC / NIH (J Am Chem Soc. 2019)

    • URL:[Link]

  • Ring Strain & Reactivity:

    • Title: The thermal ring opening of 3,3-disubstituted cyclobutenes

    • Source: J. Chem. Soc., Perkin Trans. 2

    • URL:[Link][2][3]

Sources

Optimization

Technical Support Center: 3,3-Dibromocyclobutane-1-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the dedicated technical support and troubleshooting hub for the isolation and purification of 3,3-dibromocyclobutane-1-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the dedicated technical support and troubleshooting hub for the isolation and purification of 3,3-dibromocyclobutane-1-carboxylic acid (CAS: 2138234-70-3)[1]. This highly specialized gem-dibromo building block is critical in medicinal chemistry for synthesizing conformationally restricted drug candidates. However, its unique structural features—specifically the strained cyclobutane ring coupled with a heavy, electron-withdrawing gem-dibromo moiety—make it susceptible to thermal degradation and require precise handling[2].

Physicochemical Data & Solvent Compatibility

To design a self-validating purification system, we must first understand the quantitative parameters of the molecule. The electron-withdrawing nature of the dibromo group slightly lowers the pKa compared to unsubstituted cyclobutanecarboxylic acid, which dictates our pH setpoints during extraction.

Property / ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 257.91 g/mol [1]High mass-to-carbon ratio; excellent crystallinity.
Estimated pKa ~4.0 - 4.2Requires acidification to pH < 2.0 to ensure complete protonation for organic extraction.
Thermal Stability Moderate (Degradation risk)All vacuum concentration steps must be strictly maintained below 35 °C to prevent decarboxylation.
Solubility (DCM) High (>100 mg/mL)Ideal primary solvent for organic extraction and the "good" solvent in recrystallization.
Solubility (n-Heptane) Low (<5 mg/mL)Ideal "anti-solvent" for driving precipitation during recrystallization[3].
Solubility (Water) Low (Acid form), High (Salt form)Enables highly efficient acid-base liquid-liquid extraction.

Purification Workflow Architecture

The following diagram illustrates the logical progression of the purification protocol. Each step is designed to isolate the target compound based on specific physicochemical differentials.

PurificationWorkflow Crude Crude 3,3-Dibromocyclobutane- 1-carboxylic Acid AcidBase Acid-Base Extraction (pH 10-12 -> pH 2) Crude->AcidBase 1. NaOH (aq) 2. Wash with Et2O 3. HCl (aq) OrgPhase Organic Phase (DCM) Extraction & Drying AcidBase->OrgPhase Extract with DCM Concentration Vacuum Concentration (< 35 °C) OrgPhase->Concentration Dry over Na2SO4 Recryst Recrystallization (DCM / n-Heptane) Concentration->Recryst Add n-Heptane Pure Pure Product (>98% HPLC) Recryst->Pure Filter & Dry

Caption: Workflow for the isolation and purification of 3,3-dibromocyclobutane-1-carboxylic acid.

Troubleshooting & FAQs (Knowledge Base)

Q: During vacuum concentration, my product oil turned dark brown. What happened? A: You have likely induced thermal degradation. The gem-dibromo cyclobutane system is sensitive to heat. Elevated temperatures can trigger dehydrobromination (loss of HBr) or decarboxylation of the cyclobutanecarboxylic acid[4]. Causality & Fix: The activation energy for ring-opening or elimination in strained halogenated cyclobutanes is lower than in unstrained systems[5]. Always maintain your rotary evaporator bath temperature strictly below 35 °C. If the product darkens, you must pass it through a short silica plug (eluting with 10% EtOAc/Hexanes containing 1% Acetic Acid) before attempting recrystallization.

Q: My acid-base extraction yielded very little product. Where did it go? A: It is likely trapped in the aqueous phase due to insufficient acidification. Causality & Fix: The pKa of this acid is ~4.0. If you only acidify to pH 4 or 5, a significant portion remains as the water-soluble carboxylate salt. You must use a calibrated pH meter or highly sensitive pH paper to confirm the aqueous layer is at pH 1.5 to 2.0 before extracting with dichloromethane (DCM)[3].

Q: The product won't crystallize from the DCM/n-heptane mixture; it just forms an oil. How do I force crystallization? A: "Oiling out" occurs when the product separates as a liquid phase before it reaches its freezing point in the solvent mixture. Causality & Fix: This happens if there is too much DCM remaining or if residual impurities are depressing the melting point. Self-Validating Fix: Evaporate more DCM under a gentle stream of nitrogen until the solution becomes slightly turbid. Scratch the inside of the flask with a glass rod to provide nucleation sites, or add a seed crystal. If it still oils out, redissolve in minimal DCM, wash with water to remove polar impurities, dry, and try again.

Standard Operating Procedure (SOP): Two-Stage Purification

This protocol utilizes a self-validating two-stage approach: an initial acid-base extraction to remove neutral/basic impurities, followed by a solvent-antisolvent recrystallization to achieve >98% purity.

Stage 1: Acid-Base Liquid-Liquid Extraction

Objective: Isolate the carboxylic acid from neutral organic byproducts (e.g., unreacted bromination precursors).

  • Dissolution & Basification: Dissolve the crude 3,3-dibromocyclobutane-1-carboxylic acid (10 g) in 50 mL of diethyl ether (

    
    ). Add 50 mL of 1.0 M aqueous NaOH.
    
  • Phase Separation (IPC 1): Stir vigorously for 15 minutes. Transfer to a separatory funnel. The target molecule is now in the lower aqueous phase as the sodium salt. Drain the aqueous phase.

  • Organic Wash: Wash the aqueous phase with an additional 20 mL of

    
     to remove residual neutral organic impurities. Discard the ether washes.
    
  • Acidification (Critical Step): Cool the aqueous phase in an ice bath (0-5 °C). Slowly add 2.0 M HCl dropwise while stirring until the pH reaches 1.5 - 2.0.

    • Self-Validation: The solution will turn cloudy as the free carboxylic acid precipitates or forms an emulsion. Verify pH with indicator strips.

  • Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM) (3 x 40 mL)[3].

  • Drying: Combine the DCM layers and dry over anhydrous sodium sulfate (

    
    ). Filter the drying agent.
    
Stage 2: Solvent-Antisolvent Recrystallization

Objective: Achieve >98% crystalline purity by exploiting differential solubility.

  • Concentration: Transfer the dried DCM solution to a round-bottom flask. Concentrate under reduced pressure using a rotary evaporator. Crucial: Set the water bath to maximum 30 °C to prevent thermal degradation.

  • Solvent Swap: Stop the evaporation when approximately 15-20 mL of DCM remains (solution should be concentrated but not viscous).

  • Antisolvent Addition: While stirring at room temperature, slowly add n-heptane dropwise[3].

    • Self-Validation: Continue adding n-heptane until a persistent, faint turbidity is observed (typically requires 20-30 mL). This indicates the saturation point has been reached.

  • Crystallization: Remove from stirring and let the flask stand undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator overnight.

  • Filtration: Collect the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold n-heptane.

  • Final Drying: Dry the crystals in a vacuum desiccator at room temperature for 12 hours.

    • Validation: Confirm purity via HPLC (UV detection at 210 nm) and structural integrity via

      
       NMR (
      
      
      
      ).

References

  • Google Patents (CN105037130A). "Synthesis method of 3-oxocyclobutanecarboxylic acid." (Demonstrates validated baseline protocols for the extraction and DCM/heptane recrystallization of functionalized cyclobutanecarboxylic acids).
  • Journal of Organic Chemistry. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." ACS Publications. (Provides context on the thermal stability and degradation pathways of highly strained cyclobutanes). Available at:[Link]

Sources

Troubleshooting

removing unreacted bromine from cyclobutane synthesis mixtures

Effective Removal of Unreacted Bromine from Reaction Mixtures This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Effective Removal of Unreacted Bromine from Reaction Mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical assistance for the critical step of removing unreacted bromine from your synthesis mixtures, ensuring the purity and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when removing unreacted bromine from a cyclobutane synthesis mixture?

The primary concerns are two-fold: ensuring the complete removal of residual bromine, which can interfere with downstream applications and analytical characterization, and preserving the integrity of the cyclobutane ring. Due to inherent ring strain, cyclobutane and its derivatives can be susceptible to ring-opening under certain conditions.[1][2] Therefore, the chosen method for bromine removal must be effective yet mild enough to avoid degradation of the target molecule.

Q2: What are the recommended methods for removing unreacted bromine in this context?

The two most common and effective methods are chemical quenching and physical separation by distillation.[1]

  • Chemical Quenching: This involves reacting the excess bromine with a reducing agent to form non-volatile and water-soluble bromide salts, which are then easily removed through an aqueous workup.[1][3] This is generally the preferred method due to its mildness and efficiency.

  • Physical Separation (Distillation): This method is suitable for thermally stable cyclobutane derivatives with boiling points significantly higher than that of bromine (58.8 °C).[1]

Q3: Which chemical quenching agent is most suitable for cyclobutane chemistries?

The choice of quenching agent depends on the specific reaction conditions and the stability of your cyclobutane derivative. The most common and recommended quenching agents are:

  • Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is widely used and highly effective at reducing bromine to bromide.[1][3][4] It is a gentle reagent and is unlikely to affect the stability of the cyclobutane ring under standard aqueous workup conditions.

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃): Aqueous solutions of these reagents (typically 5-10%) are also excellent for quenching bromine.[1][2] They are particularly useful alternatives if the reaction mixture is acidic, as they are less prone to forming elemental sulfur as a byproduct compared to sodium thiosulfate.[2][3]

Q4: How do I know when I have added enough quenching agent?

The most straightforward indicator is the visual disappearance of bromine's characteristic reddish-brown or yellow-orange color from the organic layer of your reaction mixture.[3] The organic layer should become colorless upon complete quenching. For quantitative analysis, especially in later stages of drug development, techniques like HPLC or GC can be employed to confirm the absence of residual bromine.[3]

Q5: Can I use a base like sodium bicarbonate to quench excess bromine?

No, sodium bicarbonate (NaHCO₃) is not an effective quenching agent for elemental bromine (Br₂). Its primary role in the workup of bromination reactions is to neutralize acidic byproducts like hydrogen bromide (HBr).[3] A reducing agent is necessary to remove unreacted bromine.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. 1. Insufficient amount of quenching agent.[3] 2. Poor mixing between the aqueous and organic phases.[3] 3. Degradation of the quenching agent solution.[3]1. Add more of the quenching solution in portions until the color disappears.[3] 2. Ensure vigorous stirring to maximize the interfacial contact between the two layers.[3] 3. Prepare a fresh solution of the quenching agent.[3]
Formation of a fine white or yellow precipitate (elemental sulfur) during quenching with sodium thiosulfate. The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[3]1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[3] 2. Use an alternative quenching agent such as sodium sulfite or sodium bisulfite.[2][3] 3. If sulfur has already formed, it can often be removed by filtration through a pad of celite.[2][3]
The quenching reaction is violently exothermic and difficult to control. 1. The concentration of the quenching agent is too high.[2][3] 2. The quenching agent is being added too quickly.[2][3] 3. The reaction mixture is at an elevated temperature.[2][3]1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[2] 2. Add the quenching agent dropwise or in small portions with continuous monitoring and efficient stirring.[2] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[2][3]
Formation of an emulsion during the aqueous workup. This can be caused by various factors, including the nature of the solvent and the compounds in the mixture.1. Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. 2. Allow the mixture to stand for a longer period. 3. Gently swirl or rock the separatory funnel instead of shaking vigorously.[1] 4. In persistent cases, filtering the emulsified layer through a pad of celite may help.[2]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is a general and widely applicable method for removing excess bromine.[1]

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add the 10% sodium thiosulfate solution with vigorous stirring. Continue addition until the bromine color is no longer visible in the organic layer.

  • Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.[1][2] Wash the organic layer sequentially with water and then with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude cyclobutane product.[1]

Protocol 2: Quenching with Aqueous Sodium Bisulfite/Sulfite

This protocol is a suitable alternative to sodium thiosulfate, especially if sulfur precipitation is a concern.[3]

  • Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium bisulfite or sodium sulfite.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add the sulfite/bisulfite solution with vigorous stirring until the bromine color is discharged.[2]

  • Workup: Proceed with the same aqueous extraction, drying, and concentration steps as described in Protocol 1.[2]

Protocol 3: Purification by Column Chromatography

For further purification to remove any remaining impurities, column chromatography is a standard and effective technique.

  • Adsorbent Selection: Silica gel is the most common stationary phase for the purification of cyclobutane derivatives.[5]

  • Solvent System Selection: The choice of eluent will depend on the polarity of your cyclobutane product. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is often a good starting point. The optimal solvent ratio should be determined by thin-layer chromatography (TLC).

  • Column Packing and Loading: Pack the column with a slurry of silica gel in the chosen eluent. Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified cyclobutane derivative.

Visualization of Workflows

Bromine_Removal_Workflow cluster_start Start cluster_quench Chemical Quenching cluster_workup Aqueous Workup cluster_purification Final Purification cluster_end End start Cyclobutane Synthesis Mixture (with unreacted Br₂) quench Add Quenching Agent (e.g., Na₂S₂O₃ or NaHSO₃) start->quench workup Separatory Funnel Extraction (Organic/Aqueous Separation) quench->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate chromatography Column Chromatography (if necessary) concentrate->chromatography end Pure Cyclobutane Product concentrate->end If sufficiently pure chromatography->end

Sources

Optimization

solving solubility issues with 3,3-dibromocyclobutane derivatives

Technical Support Center: Troubleshooting Solubility in 3,3-Dibromocyclobutane Derivatives Overview & Chemical Context The cyclobutane ring is a highly valued structural motif in modern drug discovery, often employed to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility in 3,3-Dibromocyclobutane Derivatives

Overview & Chemical Context

The cyclobutane ring is a highly valued structural motif in modern drug discovery, often employed to 1[1]. However, working with highly functionalized building blocks like 3,3-dibromocyclobutane derivatives presents significant physicochemical hurdles. The unique puckered structure of the cyclobutane ring (strain energy ~26.3 kcal/mol) combined with the dense, highly lipophilic gem-dibromo moiety often results in molecules that behave as 2[2]. These compounds frequently exhibit poor solvation in both standard aqueous media and polar aprotic solvents, leading to erratic reaction kinetics, stalled syntheses, and false negatives in biological assays.

Diagnostic Workflow

SolubilityWorkflow Start Solubility Issue Detected 3,3-Dibromocyclobutane Phase Identify Application Phase Start->Phase Synthesis Chemical Synthesis (Organic Solvents) Phase->Synthesis Organic Rxn Assay Biological Assay (Aqueous Media) Phase->Assay in vitro Testing CheckSolvent Evaluate Dielectric Constant & Polarity Synthesis->CheckSolvent CheckLogP Evaluate LogP & Lattice Energy Assay->CheckLogP AddCosolvent Use Co-solvent System (e.g., THF/DMF) CheckSolvent->AddCosolvent Low Solvation PhaseTransfer Implement Phase-Transfer Catalysis (PTC) CheckSolvent->PhaseTransfer Ionic Reagents Success Homogeneous Solution Achieved AddCosolvent->Success PhaseTransfer->Success Formulation Excipient Addition (Tween-80 / HPβCD) CheckLogP->Formulation High Lipophilicity KineticAssay Run Kinetic Solubility Screening Formulation->KineticAssay KineticAssay->Success

Workflow for diagnosing and resolving 3,3-dibromocyclobutane solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do my 3,3-dibromocyclobutane intermediates crash out of solution during scaling or when cooled in polar aprotic solvents like DMF or DMSO? Expertise & Experience: This is a classic thermodynamic mismatch. The two heavy, electron-rich bromine atoms create a highly localized lipophilic domain. In highly polar aprotic solvents at lower temperatures, the solvent-solute interactions are thermodynamically weaker than the solute-solute crystal lattice energy, leading to rapid precipitation. Causality: The high lipophilicity of the gem-dibromo group strongly opposes solvation by high-dielectric solvents. Solution: Transition to less polar, highly halogenated, or ethereal solvents (e.g., DCM, THF, or 2-MeTHF). If a polar aprotic solvent is strictly required for a substitution reaction, use a co-solvent system (e.g., DMF/THF 1:1) to bridge the dielectric gap and lower the bulk polarity of the medium.

Q2: I tried heating my 3,3-dibromocyclobutane suspension in basic media to force dissolution, but my yield plummeted and I observed multiple side products. What happened? Expertise & Experience: Heating highly strained, halogenated cyclobutanes in the presence of a base (e.g., KOH, alkoxides) or strong nucleophiles is extremely risky. Causality: The cyclobutane ring is highly strained. When heated in basic conditions, dibromocyclobutane derivatives can undergo facile 3[3]. This often yields acyclic enynes (like vinylacetylene derivatives) or conjugated dienes rather than the desired substitution product. Solution: Never force dissolution with excessive heat in basic media. Instead, utilize Phase-Transfer Catalysis (PTC) in a biphasic system (e.g., DCM/Water with tetrabutylammonium bromide) to allow the reaction to proceed at ambient temperature while keeping the dibromocyclobutane fully solvated in the organic layer.

Q3: How do I formulate these derivatives for in vitro biological assays without them precipitating in the aqueous buffer? Expertise & Experience: About two-thirds of discovery pipeline compounds exhibit poor aqueous solubility, often forming2[2]. Causality: 3,3-dibromocyclobutanes lack hydrogen bond donors and have high LogP values. When a DMSO stock is spiked into an aqueous buffer, the compound undergoes liquid-liquid phase separation (LLPS) or amorphous precipitation because the water cannot form a hydration shell around the hydrophobic dibromo-core. Solution: Do not rely solely on DMSO. Formulate using surfactants (e.g., 0.1% Tween-80) or complexing agents like Hydroxypropyl-β-cyclodextrin (HPβCD) to encapsulate the lipophilic dibromo- moiety prior to aqueous dilution.

Quantitative Data: Solvent Compatibility Profile

SolventDielectric Constant (ε)Dipole Moment (D)Solvation Capacity for 3,3-DibromocyclobutanesRecommended Use Case
Water 80.11.85Very Poor (< 10 µM)Avoid; requires surfactants/cyclodextrins
DMSO 46.73.96Poor to ModerateStock solutions only (requires rapid dilution)
DMF 36.73.82ModerateCo-solvent blends (e.g., with THF)
DCM 8.91.60ExcellentExtractions; biphasic PTC reactions
THF 7.51.75ExcellentPrimary reaction solvent; cross-coupling
Toluene 2.40.36GoodHigh-temp non-nucleophilic reactions

Experimental Protocols

Protocol 1: Biphasic Phase-Transfer Catalysis (PTC) for Nucleophilic Substitution Purpose: To execute 4[4] without utilizing high heat that causes ring-opening. Self-Validating Mechanism: The reaction progress is strictly gated by interfacial transfer; completion is validated by the disappearance of the dense organic layer's starting material via GC-MS. Step-by-step Methodology:

  • Solvent Preparation: Dissolve the 3,3-dibromocyclobutane derivative (1.0 eq) in dichloromethane (DCM) to achieve a concentration of 0.2 M. Ensure complete dissolution at room temperature.

  • Aqueous Phase Setup: In a separate vessel, prepare a saturated aqueous solution of the desired nucleophile (e.g., NaN3 or KCN) (3.0 eq).

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.1 eq), to the aqueous solution.

  • Biphasic Mixing: Combine the organic and aqueous phases. Stir vigorously (≥ 800 rpm) at 25°C to maximize the interfacial surface area.

  • Monitoring: Monitor the organic layer via GC-MS or LC-MS. The reaction typically reaches completion within 12-24 hours without the need for thermal activation.

  • Workup: Separate the phases, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Kinetic Solubility Screening for in vitro Assays Purpose: To establish the maximum aqueous concentration of a dibromocyclobutane derivative before amorphous precipitation occurs. Self-Validating Mechanism: Turbidimetric readouts at 620 nm provide a definitive, quantitative threshold for precipitation, eliminating subjective visual checks. Step-by-step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the 3,3-dibromocyclobutane derivative in 100% DMSO.

  • Buffer Preparation: Prepare the target aqueous assay buffer (e.g., PBS, pH 7.4) supplemented with 5% HPβCD (w/v) to aid encapsulation.

  • Serial Dilution: In a 96-well microtiter plate, dispense the aqueous buffer. Gradually spike in the DMSO stock to create a concentration gradient (e.g., 1 µM to 500 µM), ensuring the final DMSO concentration does not exceed 2% (v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking to allow for potential supersaturation collapse.

  • Turbidimetric Analysis: Measure the absorbance at 620 nm using a microplate reader. The kinetic solubility limit is defined as the concentration at which a statistically significant increase in absorbance (turbidity) is detected compared to the blank well.

References

1.[1] Cyclobutanes in Small‐Molecule Drug Candidates. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJTDs_8FyXyKImaozOcKzYLl15BWPw1W8LuiVHs3UQWv_RmAzZcjj1o3nW7NtnkPKZxNSSG27-eEzxZd_hv3R66Y9266wyy_XuWBQUDT7EL0UTdVwsKRmw7yzSz__au8z0mU-44SjsKG5Awg== 2.[4] Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives... ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7urUhxutcJ6cI3YYPR9W5AnyZkG0ktBfSh3cMO4zprYPbxqsgdml1NLQJ4TILnrvr6YPaw0zaZq-V4hf86vWXnrguYKRDv0vU7K0alny5Lc4BUHZCrWLXn5A4i-KSNdra3Tozb2DOTZhFYPc8xne1ZZPdnZkJE1n_AsSsf41qmOeQoaUhsfwmkeQe3De1eT1Wt05Mw-XFri1hIFY7l9QM0ec4C8Ro7dBU5_XpJ8qSvT3S1sf36lI2BLZqrP19A== 3.[2] Perspectives in solubility measurement and interpretation. nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNn7D7_nxZCPHWNGCoNnWRW9JFYnH2UWfThy3ewx0zf0X3Pv939Q--F111YaInk8TrTWbC_Wi83spstzb5DTj_MZf-HeCwuV0aXVcX36dlrt7InkfiGiGWJMpTk6reYhqSSwbOHUoAR0G5hQ== 4.[3] Product of treating 1,3‐dibromocyclobutane with alcoholic KOH at elevated temperatures. echemi.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOMGZAtaXTHP9LOOWHVs0RbQw-xaGPUrMVlFmNKbOXSyHP26vmcLSVvs4e7qrhwJOmUuIlyv7qy_0VaP6Sbrcdd5ZgtANoEibdZ4R8NeAR0UNDZvru1tzy7n8f0BpIOp5D0NCEYL92Yiax7_5yExnkRErF1DsWroLEYORrWrTInVVKtzArnRh89al59h8V4hcy09v1teAG2lsKOSsCyaqQQd3Lhk0uSt5je1YuHKIi3uPMkqFbGDGrAAvSlOTkfC0TfgqIEJK4zUg=

Sources

Troubleshooting

Fundamental Principles: The Causality of Elimination in Cyclobutanes

Welcome to the Technical Support Center for Advanced Cycloalkane Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in sma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cycloalkane Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult challenges in small-ring chemistry: manipulating gem-dibromocyclobutanes without triggering catastrophic elimination or rearrangement side reactions.

The inherent instability of these systems stems from the intersection of severe steric crowding and ring strain. By understanding the mechanistic causality behind these failures, we can engineer self-validating protocols that kinetically favor your desired functionalization.

To prevent elimination, we must first understand why it happens. gem-Dibromocyclobutanes are highly susceptible to base-promoted 1,2-dehydrohalogenation (loss of HBr) to form 1-bromocyclobutenes.

  • Electronic Acidification: The two highly electronegative bromine atoms significantly acidify the adjacent (

    
    ) protons via inductive effects.
    
  • Steric Relief: Cyclobutane rings adopt a puckered conformation to relieve torsional strain. The presence of two bulky bromine atoms on a single carbon creates severe transannular and vicinal steric clashes. Elimination to an

    
    -hybridized cyclobutene relieves this local steric crowding, providing a powerful thermodynamic driving force despite the overall increase in Baeyer (angle) strain.
    
  • Mechanistic Merging: Under basic conditions, the mechanism often shifts toward an E1cb-like or "enforced concerted" E2 pathway due to the instability of the intermediate carbanion [1].

When attempting a lithium-halogen exchange to functionalize the ring, the alkyllithium reagent can act as a base rather than a nucleophile, abstracting the


-proton instead of attacking the bromine. Furthermore, if the resulting 1-bromo-1-lithiocyclobutane intermediate is allowed to warm above cryogenic temperatures, it undergoes 

-elimination to a carbenoid, which rapidly rearranges via ring contraction to an alkylidenecyclopropane [2].
Mechanistic Pathway Visualization

G A 1,1-Dibromocyclobutane B n-BuLi at -100°C (M-H Exchange) A->B Fast Kinetics E Excess Base / T > -78°C (Alpha-Deprotonation) A->E Competing C 1-Bromo-1-lithiocyclobutane B->C D Electrophile Addition (Desired Product) C->D Trap H Warming > -78°C (Alpha-Elimination) C->H Thermal Degradation F E2 / E1cb Elimination E->F G 1-Bromocyclobutene (Dehydrohalogenation) F->G I Carbenoid Intermediate H->I J Alkylidenecyclopropane (Ring Contraction) I->J

Reaction trajectories of gem-dibromocyclobutanes under basic/lithiation conditions.

Quantitative Data: Condition Effects on Reaction Trajectories

The table below summarizes how specific reaction parameters dictate the dominant mechanistic pathway. Use this data to benchmark your experimental design.

Reagent / ConditionTemperaturePrimary PathwayMajor ProductTypical Yield (Desired)

-BuLi (1.0 eq) + Electrophile
-100 °CMetal-Halogen Exchange1-Subst.-1-bromocyclobutane>80%

-BuLi (1.0 eq) + Electrophile
-78 °CExchange + Carbenoid ShiftMixed / Alkylidenecyclopropane40 - 50%

-BuOK / THF
25 °C to 60 °CE2 Dehydrohalogenation1-Bromocyclobutene<5%
MeLi (Excess) -78 °C to 0 °CCarbenoid Ring ContractionAlkylidenecyclopropane<5%
BBr

/ CH

Cl

(Synthesis)
-78 °CAcetal Substitution1,1-Dibromocyclobutane50 - 73%

Troubleshooting Guide & FAQs

Q: I am trying to perform a lithium-halogen exchange on 1,1-dibromocyclobutane, but my GC-MS shows almost entirely 1-bromocyclobutene. How do I stop the elimination? A: You are experiencing competitive


-deprotonation. Alkyllithiums are strong bases. To kinetically favor the metal-halogen exchange over deprotonation, you must lower the temperature beyond standard dry ice/acetone baths.
Solution: Conduct the lithiation at -100 °C  using an ethanol/liquid nitrogen slush bath. At this temperature, the activation energy for proton abstraction is not met, but the highly favorable lithium-halogen exchange still proceeds rapidly. Ensure you use exactly 1.0 equivalent of 

-BuLi; excess reagent will act as a base on the unreacted starting material.

Q: My lithiation works, but upon trapping with an electrophile, I get a mixture of the desired cyclobutane and an alkylidenecyclopropane. Why is the ring contracting? A: Your 1-bromo-1-lithiocyclobutane intermediate is thermally degrading. Halolithiocarbenoids are notoriously unstable [3]. If the internal temperature of your reaction flask rises even slightly above -78 °C during the electrophile addition, the intermediate undergoes


-elimination of LiBr to form a cyclobutylidene carbenoid, which rapidly undergoes a 1,2-carbon shift to relieve ring strain, yielding the alkylidenecyclopropane.
Solution: Pre-cool your electrophile solution to -78 °C before adding it down the cold wall of the reaction flask. Never add room-temperature electrophiles to a halolithiocarbenoid.

Q: I am trying to synthesize the gem-dibromocyclobutane via decarboxylative halogenation (Hunsdiecker reaction), but I keep getting ring-opened or eliminated products. Is there a milder way? A: Yes. While modified Hunsdiecker reactions (using Br


/HgO) have been reported for small rings [4], they often generate radical intermediates that can trigger ring opening. A much milder, self-validating approach is the treatment of cyclobutanone acetals with Boron Tribromide (BBr

) at -78 °C [5]. This avoids strongly basic or radical conditions entirely, cleanly substituting the acetal oxygens with bromines without promoting dehydrobromination.

Standard Operating Procedure (SOP): Cryogenic Metal-Halogen Exchange

To ensure a self-validating system where elimination is physically suppressed by thermodynamic constraints, follow this exact protocol for the mono-functionalization of gem-dibromocyclobutanes.

Materials Required:

  • 1,1-Dibromocyclobutane (1.0 eq, rigorously dried)

  • 
    -Butyllithium (1.0 eq, titrated immediately prior to use)
    
  • Anhydrous THF (distilled over Na/benzophenone)

  • Electrophile (1.2 eq, e.g., anhydrous DMF or an alkyl halide)

  • Liquid Nitrogen and absolute Ethanol (for -100 °C bath)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times. Add anhydrous THF (10 mL per mmol of substrate) and the 1,1-dibromocyclobutane.

  • Cryogenic Cooling: Prepare a slush bath by slowly adding liquid nitrogen to absolute ethanol until a thick, stirrable slurry forms (-100 °C). Submerge the flask and allow it to equilibrate for 15 minutes. Causality note: This extreme temperature is the primary defense against E2 elimination.

  • Lithiation: Using a pre-cooled, gas-tight syringe, add exactly 1.0 eq of

    
    -BuLi dropwise down the interior wall of the flask over 10 minutes. Stir for exactly 15 minutes at -100 °C.
    
  • Electrophile Trapping: Dissolve your electrophile in a minimum amount of anhydrous THF and cool this solution to -78 °C in a separate dry ice/acetone bath. Transfer the cold electrophile dropwise to the reaction mixture.

  • Controlled Warming & Quench: Allow the reaction to stir at -100 °C for 30 minutes, then slowly let the bath warm to -78 °C over 1 hour. Quench the reaction at -78 °C by rapidly injecting 5 mL of cold, saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with diethyl ether, wash with brine, dry over MgSO

    
    , and concentrate under reduced pressure (keep the water bath <30 °C to prevent thermal degradation of the product).
    

References

  • Croft, A. P. (1979). A Mechanistic Study of Complex Base-Promoted 1,2-Elimination Reactions. Texas Tech University. Available at: [Link]

  • Brinker, U. H., et al. (2003). Geminal Dibromocyclobutanes as Precursors for Cyclobutylidenes: Ring Contractions versus 1,2-Hydrogen Shifts. 13th European Symposium on Organic Chemistry. Available at: [Link]

  • Hoz, S., & Livneh, M. (1989). Conversion of cyclobutane to bicyclobutane by base-catalyzed 1,3-dehydrohalogenation reaction: a mechanistic study. Journal of the American Chemical Society. Available at:[Link]

  • Blankenship, C., & Paquette, L. A. (1984). Double Hunsdiecker reactions. Convenient preparation of 1,1-dibromocyclopropane and 1,1-dibromocyclobutane. Synthetic Communications. Cited in Chemical Reviews (2020). Available at:[Link]

  • Nordvik, T., & Brinker, U. H. (2002). A Novel Route to Geminal Dibromocyclobutanes: Syntheses of 2-Substituted Cyclobutanone Acetals and Their Reaction with Boron Tribromide. ResearchGate. Available at: [Link]

Optimization

Technical Support Center: Stabilizing 3,3-Dibromocyclobutane-1-Carboxylic Acid

Executive Summary: The Stability Paradox 3,3-dibromocyclobutane-1-carboxylic acid presents a unique stability challenge due to the convergence of ring strain (~26 kcal/mol) and the gem-dibromo functionality. While the ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

3,3-dibromocyclobutane-1-carboxylic acid presents a unique stability challenge due to the convergence of ring strain (~26 kcal/mol) and the gem-dibromo functionality. While the carboxylic acid moiety is generally robust, the C3-position is vulnerable to both radical-mediated cleavage (photolysis) and dehydrohalogenation (elimination).

Effective storage requires a "Kinetic Trap" approach: suppressing the activation energy required to break the C-Br bond or open the strained ring. This guide outlines the specific environmental and chemical controls necessary to maintain compound integrity for >6 months.

Module 1: The "Stability Triad" (Environmental Control)

This module defines the non-negotiable physical parameters for storage. Deviating from these will accelerate the Brown-Oil Syndrome (auto-catalytic degradation).

ParameterSpecificationTechnical Rationale
Temperature -20°C (Required) Room temperature allows sufficient thermal energy for slow HBr elimination. The gem-dibromo group creates steric repulsion that lowers the barrier for ring-opening or elimination.
Atmosphere Argon (Preferred) / N₂ Oxygen promotes radical propagation if a C-Br bond undergoes homolysis. Moisture hydrolyzes the acid to a sticky hydrate, altering stoichiometry.
Light Amber/Opaque Vial The C-Br bond is photosensitive (

). UV/Blue light triggers homolytic cleavage, generating bromine radicals (

) that initiate chain degradation.
Container Teflon-lined Screw Cap Avoid rubber septa. Bromine vapors (if trace degradation occurs) will harden and degrade rubber, compromising the seal.

Module 2: Chemical Handling & Solvents[1][2][3][4][5][6][7]

Solvent Compatibility Matrix

Critical Rule: Never store this compound in solution for long periods (>24 hours). If solution storage is unavoidable for short-term use, follow this matrix:

  • ✅ Recommended: Dichloromethane (DCM), Chloroform (

    
    , amylene stabilized), Anhydrous Toluene.
    
  • ⚠️ Use with Caution: Diethyl Ether (Peroxides initiate radical degradation), THF (Hygroscopic).

  • ❌ STRICTLY PROHIBITED:

    • Methanol/Ethanol: Nucleophilic solvents can attack the strained ring or displace bromine in an

      
      -like process (though sterically hindered).
      
    • Acetone: Can form enolates that react with the acid.

    • Water/Aqueous Buffers: Promotes hydrolysis and autocatalytic acid degradation.

The "Acid-Scavenger" Myth

User Question: "Should I add silver wool or a base to scavenge HBr?"

  • Response: NO.

    • Bases (Triethylamine, Carbonates): Will immediately trigger E2 elimination , converting your cyclobutane into a cyclobutene (see Diagram 1).

    • Silver (Ag): Silver salts promote halide abstraction, creating a carbocation that will instantly rearrange or ring-open to relieve strain.

    • Correct Approach: Physical isolation (Argon/Cold) is safer than chemical additives.

Module 3: Degradation Pathways (Visualized)

Understanding how the molecule dies is key to preventing it.

DegradationPathways Start 3,3-Dibromocyclobutane- 1-carboxylic acid Light Light (hν) Start->Light HeatBase Heat / Base Start->HeatBase Radical Bromine Radical (Br•) + Carbon Radical Light->Radical Homolytic Cleavage Elimination HBr Elimination HeatBase->Elimination E2 Mechanism Product1 Brown Oil (Oligomers/Polymers) Radical->Product1 Radical Polymerization Product2 3-Bromocyclobut-2-ene- 1-carboxylic acid Elimination->Product2 Formation of Olefin

Caption: Figure 1. Primary degradation pathways. Light triggers radical polymerization (browning), while heat/base drives HBr elimination to the cyclobutene.

Module 4: Troubleshooting Guide (FAQ)

Scenario A: "My white solid has turned yellow/brown."

Diagnosis: Bromine liberation. Cause: Exposure to light or trace oxygen has initiated radical degradation, releasing elemental bromine (


), which is brown.
Action: 
  • Do not use. The stoichiometry is compromised.

  • Rescue Attempt (Only if critical): Dissolve in DCM, wash with cold 5%

    
     (sodium thiosulfate) to reduce 
    
    
    
    , dry over
    
    
    , and re-crystallize immediately.
Scenario B: "NMR shows a new multiplet at 5.8 - 6.2 ppm."

Diagnosis: Cyclobutene formation.[1] Cause: Thermal elimination of HBr. You likely stored it at Room Temp or heated it during drying. Action:

  • Check the integration. If <5%, purify via recrystallization (Hexanes/EtOAc).

  • If >10%, the ring strain has been relieved via elimination; the sample is likely unrecoverable for precise stoichiometry.

Scenario C: "The solid is sticky/clumping."

Diagnosis: Hygroscopic uptake. Cause: The carboxylic acid hydrogen bonds with atmospheric water. Action:

  • Place in a vacuum desiccator over

    
     (phosphorus pentoxide) overnight.
    
  • Avoid heating to remove water (see Scenario B).

Module 5: Step-by-Step Storage Protocol

Objective: Prepare 5g of freshly synthesized 3,3-dibromocyclobutane-1-carboxylic acid for long-term storage.

  • Purification Check: Ensure the material is free of synthesis solvents (especially bases like pyridine/TEA) using a high-vacuum manifold for 4 hours at ambient temperature (do not heat).

  • Inert Packing:

    • Place the solid in an amber glass vial.

    • Flush the headspace with a gentle stream of Argon for 30 seconds.

    • Tip: Argon is heavier than air and provides a better "blanket" than Nitrogen.

  • Sealing:

    • Wrap the threads of the vial with Parafilm before screwing on the cap (creates a thread seal).

    • Screw cap on tightly.

    • Wrap Parafilm over the cap/neck junction.

  • Secondary Containment:

    • Place the vial inside a larger jar containing a small packet of desiccant (Silica gel).

  • Cold Storage:

    • Place in a non-cycling freezer at -20°C.

References

  • Wiberg, K. B. (1996). The Chemistry of Cyclobutanes. In The Chemistry of Functional Groups. Wiley. (Fundamental text on ring strain and reactivity of cyclobutanes).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for E2 elimination mechanisms in cyclic systems and ring strain relief).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Bromocyclobutane-1-carboxylic acid. Link (Analogous compound handling data; accessed 2026-03-01).

  • PubChem. (n.d.). Compound Summary: 3-Bromocyclobutane-1-carboxylic acid.[2][3] National Library of Medicine. Link (Physical properties and GHS safety data).

  • University of Tennessee. (2017). Guide to Handling Time-Sensitive Chemicals. Link (General protocols for storing light/peroxide-sensitive reagents).

Sources

Troubleshooting

Cyclo-Strain Support Hub: Troubleshooting Hunsdiecker Reactions of Cyclobutanes

Status: Active Operator: Senior Application Scientist Ticket ID: CYCLO-Br-404 Executive Summary: The "Cyclobutane Trap" You are likely here because your Hunsdiecker reaction—intended to convert a cyclobutane carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: CYCLO-Br-404

Executive Summary: The "Cyclobutane Trap"

You are likely here because your Hunsdiecker reaction—intended to convert a cyclobutane carboxylic acid to a cyclobutyl bromide—has failed. Instead of the target ring, you are observing linear alkenes (homoallyl bromides) , esters , or recovered starting material .[1]

The Core Problem: Cyclobutanes possess significant ring strain (~26.5 kcal/mol). In a classical thermal Hunsdiecker (Ag salt +


), the reaction proceeds via a radical intermediate.[1][2] The activation energy required to decarboxylate thermally often overlaps with the energy required to fragment the cyclobutyl radical into a linear homoallyl radical.

If the radical is not trapped immediately by a halogen source, the ring opens to relieve strain.[1]

Diagnostic Triage: Identify Your Failure Mode

Before changing reagents, analyze your crude NMR/GC-MS to identify the specific failure pathway.[1]

Symptom (Observation)Diagnosis (Root Cause)The Fix (Strategy)
Linear Alkenes / Homoallyl Bromides Radical Ring Opening. The cyclobutyl radical lifetime is too long; thermal energy is too high.Switch to Photoredox. Decouple radical generation from heat. Alternatively, increase

concentration (radical trap).[1]
Recovered Carboxylic Acid Hydrolysis. The acyl hypobromite intermediate reacted with trace water instead of decarboxylating.Rigorous Drying. Silver salts must be dried azeotropically or in a vacuum oven with

.
Ester Formation (R-CO-O-R) Simonini Reaction. Incorrect stoichiometry (2:1 Salt:Halogen ratio).Adjust Stoichiometry. Ensure a strictly 1:1 or slight excess of Halogen to Salt.
Explosion / Vigorous Exotherm Thermal Runaway. Acyl hypobromites are explosive.Control Temp. Never heat the isolated intermediate. Generate and consume in situ.

Decision Matrix & Mechanism

The following diagram illustrates the kinetic competition between a successful Hunsdiecker reaction and the fatal ring-opening pathway.

Hunsdiecker_Cyclobutane Start Cyclobutane Carboxylic Acid Inter Acyl Hypobromite (R-COO-Br) Start->Inter Activation Radical Cyclobutyl Radical (R•) Inter->Radical -CO2 (Thermal/Light) Trap Product: Cyclobutyl Bromide Radical->Trap +Br2 (Fast Trapping) Open Side Product: Linear Alkene Radical->Open Ring Strain Release (Slow Trapping/High T)

Figure 1: The cyclobutyl radical (Red) is the critical junction. High temperatures favor the dashed red path (Ring Opening).

Troubleshooting Protocols

Protocol A: The Modern Solution (Photoredox)

Recommended for: High value substrates, thermally sensitive rings, and minimizing ring opening.[1]

Why this works: This method generates the radical at room temperature (or lower) using blue light and an iridium/ruthenium catalyst. By removing heat, you preserve the ring structure.[1]

Reagents:

  • Substrate: Cyclobutane Carboxylic Acid (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Reagent: N-Hydroxyphthalimide (NHP) esters (activator) + Diethyl bromomalonate (Br source)

  • Base: Cs2CO3 or organic base

Workflow:

  • Activation: Convert the acid to the NHP ester (redox-active ester) using DIC/DCC. Isolate this stable solid.

  • Setup: Dissolve NHP ester and Bromomalonate (1.5 equiv) in dry DCM or MeCN.

  • Degas: Sparge with Argon for 15 mins (Oxygen quenches the excited state catalyst).

  • Irradiate: Stir under Blue LEDs (450 nm) at 25°C .

  • Monitor: Reaction is usually complete in 4-6 hours.

Protocol B: The "Cristol-Firth" Modification (HgO)

Recommended for: Scale-up where photochemistry is difficult, provided safety regulations allow mercury use.

Why this works: The Cristol-Firth method uses Red Mercuric Oxide (


) and Bromine.[3][4] Historically, this has shown higher success rates for cyclobutanes than Silver salts because the reaction is often cleaner and the intermediate complex stabilizes the radical slightly better against rearrangement.[1]

WARNING: Mercury is highly toxic. Use only in a dedicated fume hood.

Workflow:

  • Preparation: Suspend Cyclobutane carboxylic acid (1 equiv) and Red

    
     (0.7-1.0 equiv) in 
    
    
    
    (or PhCl/DCE if avoiding
    
    
    ).
  • Shielding: Wrap the flask in aluminum foil (exclude ambient light).

  • Addition: Heat to reflux. Add

    
     (1.0 equiv) in solvent dropwise.
    
  • Observation: Evolution of

    
     indicates reaction progress.
    
  • Workup: Filter off inorganic mercury salts immediately. Wash organic layer with

    
    .
    
Protocol C: The Suarez Modification (Hypervalent Iodine)

Recommended for: Synthesis of Iodides.

Why this works: Uses Diacetoxyiodobenzene (DIB) and Iodine (


). It is milder than the Ag-salt method and avoids heavy metals like Hg.

Workflow:

  • Dissolve Acid (1.0 equiv), DIB (1.1 equiv), and

    
     (1.1 equiv) in Cyclohexane or DCE.[1]
    
  • Irradiate with a tungsten lamp (visible light) at reflux.

  • Note: If the ring opens here, cool the reaction and use UV light (Hg lamp) at lower temperatures.

Comparative Data: Method Selection

FeatureClassical (Ag Salt)Cristol-Firth (HgO)Photoredox (Ir/Ru)
Temp High (Reflux)High (Reflux)Low (RT)
Ring Retention Poor (<40%)Good (60-80%)Excellent (>90%)
Moisture Sensitivity Critical (Fails if wet)ModerateLow
Scalability HighHighLow (Photon flux limits)
Safety GoodToxic (Mercury) Good

Frequently Asked Questions (FAQ)

Q: Can I control the stereochemistry of the bromide? A: Generally, no. The reaction proceeds via a planar radical intermediate (


 hybridized), leading to racemization. However, if your cyclobutane has a large substituent at the C3 position, steric hindrance may favor the approach of the bromine atom from the less hindered face (kinetic control).[1]

Q: My silver salt is turning black before I add Bromine. A: It is decomposing. Silver carboxylates are photosensitive and thermally unstable.

  • Fix: Prepare the salt in the dark. Dry it in a vacuum desiccator over

    
     at room temperature. Do not heat it to dry it. Use it immediately.
    

Q: I see "Barton Decarboxylation" in the literature. Should I use that? A: The Barton-McCombie pathway (using thiohydroxamate esters +


) is robust for cyclobutanes but requires the synthesis of the Barton ester (often unstable) and uses radical initiators. Photoredox is essentially the modern, cleaner evolution of this logic.[1] Use Barton only if Photoredox fails.

Q: Why is


 always cited in old papers? Can I use DCM? 
A: 

is non-polar and lacks abstractable hydrogens. In DCM or THF, the highly reactive cyclobutyl radical might abstract a Hydrogen atom (H-abstraction) to form the cyclobutane alkane instead of the bromide.
  • Fix: If avoiding

    
    , use Benzotrifluoride (
    
    
    
    ) or Chlorobenzene.[1]

References

  • Mechanism of Hunsdiecker & Radical Stability

    • Title: "The Hunsdiecker Reaction."[2][3][4][5][6][7][8][9]

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Cristol-Firth Modification (Cyclobutane Specifics)

    • Title: "1-Bromo-3-chlorocyclobutane (Cristol-Firth Method)."
    • Source: Organic Syntheses, Coll.[1][3][7] Vol. 6, p.179 (1988).[1]

    • URL:[Link]

  • Modern Photoredox Decarboxylation

    • Title: "Visible Light Photoredox-Catalyzed Decarboxylative Functionaliz
    • Source:Chemical Reviews (2016).
    • URL:[Link]

  • Suarez Modification (Hypervalent Iodine)

    • Title: "Hypervalent Iodine-Mediated Decarboxylative Halogen
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shifts of gem-Dibromocyclobutanes: Experimental vs. Predictive Methodologies

As a Senior Application Scientist navigating the intersection of complex organic synthesis and spectroscopy, I frequently encounter a specific analytical trap that confounds even experienced researchers: the 13C NMR char...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of complex organic synthesis and spectroscopy, I frequently encounter a specific analytical trap that confounds even experienced researchers: the 13C NMR characterization of gem-dibromocyclobutanes.

In drug development, the cyclobutane ring is a highly prized structural motif used to improve metabolic stability and alter molecular conformation. When functionalizing these strained rings, 1,1-dibromination (forming a gem-dibromo intermediate) is a standard synthetic stepping stone[1]. However, predicting and verifying the 13C NMR chemical shift of the resulting quaternary CBr₂ carbon requires a deep understanding of relativistic quantum chemistry.

This guide objectively compares experimental 13C NMR determinations against predictive computational models, providing the theoretical causality and self-validating protocols necessary to accurately identify these compounds.

The Mechanistic Anomaly: The Heavy Atom Effect (HALA)

If you rely solely on classical inductive effects (electronegativity) to predict NMR shifts, a gem-dibromo carbon will deceive you. Because bromine is highly electronegative, one might expect the CBr₂ carbon to be severely deshielded, resonating far downfield (e.g., >80 ppm, similar to a CCl₂ group).

In reality, experimental data shows that the CBr₂ carbon in cyclobutane and spiro-cyclobutane systems resonates significantly upfield, typically between 40.0 and 50.0 ppm [2].

The Causality: This anomalous upfield shift is driven by the Heavy Atom on Light Atom (HALA) effect . The HALA effect is a relativistic phenomenon rooted in spin-orbit coupling. The massive electron cloud of the heavy bromine atoms undergoes spin-orbit coupling, which induces a powerful diamagnetic shielding environment around the directly attached "light" carbon nucleus[3]. This relativistic shielding completely overpowers the inductive deshielding effect. Because there are two bromine atoms in a gem-dibromo system, this diamagnetic shielding is compounded, pushing the signal drastically upfield.

Comparative Analysis: Experimental vs. Predictive Approaches

When verifying the structure of a gem-dibromocyclobutane, researchers must choose between empirical prediction, computational modeling, and physical experimentation.

Table 1: Comparative 13C NMR Shifts of gem-Dihalocyclobutanes

To illustrate the HALA effect, observe how the chemical shift changes as the mass of the halogen increases.

Halogenated CyclobutaneDominant Shielding/Deshielding EffectExpected Shift (Inductive)Experimental 13C Shift (ppm)
Unsubstituted (CH₂)Baseline~20 - 25 ppm~23 ppm
gem-Dichloro (CCl₂)Inductive Deshielding~80 - 90 ppm~85 ppm
gem-Dibromo (CBr₂) Spin-Orbit Coupling (HALA) ~90 - 100 ppm 40 - 50 ppm [2]
gem-Diiodo (CI₂)Extreme Spin-Orbit Coupling~100 - 110 ppm< 10 ppm
Table 2: Performance of Analytical & Predictive Methods for CBr₂ Shifts

Standard prediction algorithms routinely fail when analyzing heavy halogens. Here is an objective comparison of your analytical alternatives:

Analytical ApproachCBr₂ Shift AccuracyComputational/Time CostStructural Validation Confidence
Experimental 13C NMR Absolute (Gold Standard)High (Requires Synthesis)100%
Relativistic DFT (ZORA) High (± 2-5 ppm)High (CPU Intensive)85%
Standard DFT (B3LYP) Poor (Errors > 30 ppm)Medium20%
Empirical Predictors Poor (Fails on HALA)Low (Instantaneous)10%

Takeaway: Standard empirical predictors (like those built into drawing software) linearly extrapolate electronegativity and will falsely predict a shift of ~80 ppm. Only relativistic DFT models (using Zero-Order Regular Approximation, ZORA) or direct physical experimentation can be trusted.

Experimental Protocol: 13C NMR Acquisition of gem-Dibromocyclobutanes

To establish a self-validating system, your NMR acquisition parameters must be tailored to the physical reality of the CBr₂ carbon. Standard 13C{1H} parameters will often result in a missing CBr₂ peak due to relaxation dynamics.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 20–30 mg of the purified gem-dibromocyclobutane in 0.6 mL of anhydrous CDCl₃.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary to maintain magnetic homogeneity).

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz or 500 MHz spectrometer (yielding a 100 MHz or 125 MHz 13C frequency).

  • Perform rigorous gradient shimming on the Z-axis to ensure sharp line widths (< 1.0 Hz).

Step 3: Parameter Optimization (The Causality of the Sequence)

  • Pulse Angle: Set to 30° (rather than 90°) to allow for faster pulsing without completely saturating the spins.

  • Relaxation Delay (D1):Increase to 3.0 – 5.0 seconds. Why? The CBr₂ carbon is quaternary. Without directly attached protons, it cannot dissipate energy efficiently via dipole-dipole interactions, resulting in a very long spin-lattice relaxation time (T1). A standard 1.0s delay will null this signal.

  • Number of Scans (NS):Set to ≥ 1024. Why? Quaternary carbons do not benefit from the Nuclear Overhauser Effect (NOE) enhancement provided by proton decoupling. The signal-to-noise ratio will be inherently low, requiring heavy signal averaging.

Step 4: Processing and Validation

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to improve the signal-to-noise ratio prior to Fourier Transformation.

  • Phase and baseline correct the spectrum. Reference the central CDCl₃ triplet to exactly 77.16 ppm.

  • Validation: Look for a distinct, low-intensity quaternary singlet in the 40.0 – 50.0 ppm window[2]. If this peak is present alongside the expected cyclobutane CH₂ multiplets (typically 20–35 ppm), the HALA effect is confirmed, and the structure is validated.

Logical Workflow: Experimental vs. Computational Validation

The following diagram maps the logical divergence between experimental reality and computational prediction when dealing with the HALA effect.

G Start gem-Dibromocyclobutane Analysis Workflow Exp Experimental 13C NMR (100 MHz, CDCl3) Start->Exp Comp Computational Prediction (DFT Modeling) Start->Comp ExpResult Observe CBr2 Shift (δ 40-50 ppm) Exp->ExpResult CompStd Standard Basis Set (Ignores HALA Effect) Comp->CompStd CompRel Relativistic Basis Set (Accounts for Spin-Orbit) Comp->CompRel Success Accurate Prediction (δ ~45 ppm) ExpResult->Success Validation Fail Inaccurate Prediction (δ ~80 ppm) CompStd->Fail CompRel->Success

Workflow comparing experimental NMR vs. computational DFT for the HALA effect.

References

  • A study of ring-opening reactions of some di- and trihalogenated cyclopropanes Source: CORE URL
  • Reaction of polyspirocyclic internal gem dibromocyclopropanes with methyllithium.
  • Decarboxylative Halogenation of Organic Compounds Source: PMC - NIH URL
  • Supporting Information: Transformation of d-2 to 2 (Heavy Atom Effect)

Sources

Comparative

A Comparative Guide to the Reactivity of 3,3-Dibromo- vs. 3,3-Difluorocyclobutanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry and materials science, the nuanced manipulation of molecular properties through halogenation is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the nuanced manipulation of molecular properties through halogenation is a cornerstone of rational design. The cyclobutane scaffold, a strained four-membered ring, offers a unique three-dimensional framework that is increasingly incorporated into novel therapeutics and functional materials. When this rigid structure is further functionalized with geminal dihalogens at the 3-position, the resulting electronic and steric effects can profoundly influence the reactivity of appended functional groups, such as a carboxylic acid.

I. Structural and Electronic Properties: A Tale of Two Halogens

The reactivity of a carboxylic acid is intrinsically linked to the electronic environment of the carboxyl group. In the case of 3,3-dihalogenated cyclobutanecarboxylic acids, the geminal halogens exert a significant influence through inductive effects.

A. Inductive Effects: The Electron-Withdrawing Power of Halogens

The primary electronic influence of the halogens in these molecules is the inductive effect (-I effect), a through-bond polarization due to the difference in electronegativity between the halogen and carbon atoms. Fluorine is the most electronegative element, and therefore, the C-F bond is more polarized than the C-Br bond.[1] This results in a stronger electron-withdrawing effect from the gem-difluoro group compared to the gem-dibromo group.

This difference in inductive strength is expected to have a direct impact on the acidity of the carboxylic acid. A stronger electron-w-ithdrawing group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid (lower pKa).[2] Therefore, it is predicted that 3,3-difluorocyclobutanecarboxylic acid will be a stronger acid than 3,3-dibromocyclobutanecarboxylic acid.

B. Steric and Structural Considerations

The covalent radius of bromine is significantly larger than that of fluorine. This difference in size can lead to distinct steric environments around the cyclobutane ring and the carboxylic acid functionality. While the geminal arrangement minimizes direct steric hindrance at the carboxyl group, the overall bulk of the dibromo-substituted ring may influence its interaction with enzymes or catalysts in certain reactions.

Furthermore, the cyclobutane ring itself is not planar, adopting a puckered or "butterfly" conformation to alleviate some of the inherent angle and torsional strain.[3] The nature of the halogen substituents can influence the degree of puckering and the conformational dynamics of the ring, which in turn could subtly affect reactivity.

II. Comparative Reactivity Analysis

The differing electronic and steric profiles of the two molecules are anticipated to manifest in their reactivity in several key transformations.

A. Acidity (pKa)

As previously discussed, the stronger inductive effect of the two fluorine atoms is expected to render the carboxylic acid proton of 3,3-difluorocyclobutanecarboxylic acid more acidic than that of its dibromo counterpart. To quantify this, the pKa of both compounds should be experimentally determined.

B. Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a cornerstone reaction of carboxylic acids and their derivatives. The rate of these reactions is largely governed by the electrophilicity of the carbonyl carbon. The strong electron-withdrawing nature of the gem-difluoro group is expected to increase the partial positive charge on the carbonyl carbon to a greater extent than the gem-dibromo group. Consequently, 3,3-difluorocyclobutanecarboxylic acid and its derivatives (e.g., esters, amides) are predicted to be more reactive towards nucleophiles.

C. Reactivity of the Cyclobutane Ring

The inherent ring strain of the cyclobutane core can make it susceptible to ring-opening reactions under certain conditions. The strength of the carbon-halogen bonds will play a crucial role in any reaction involving the cleavage of these bonds. The C-F bond is significantly stronger than the C-Br bond (C-F bond energy: ~485 kJ/mol; C-Br bond energy: ~285 kJ/mol).[4] This suggests that reactions involving the cleavage of the C-X bond, such as reductive dehalogenation or certain nucleophilic substitutions on the ring itself, will be more facile for the 3,3-dibromo derivative.

III. Experimental Protocols for Comparative Analysis

To provide the necessary quantitative data to support the theoretical comparisons, the following experimental protocols are recommended.

A. Synthesis of Starting Materials

While 3,3-difluorocyclobutanecarboxylic acid is commercially available, 3,3-dibromocyclobutanecarboxylic acid may require synthesis. A potential synthetic route can be adapted from the synthesis of related cyclobutane derivatives, for instance, starting from a suitable precursor like 3-oxocyclobutanecarboxylic acid. A key intermediate could be 1,3-dibromo-2,2-dimethoxypropane, which has been used in the synthesis of cyclobutane rings.[5]

B. Determination of pKa

A precise and reliable method for determining the pKa of each carboxylic acid is through potentiometric titration.[6][7]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a 0.01 M solution of each carboxylic acid in a 50:50 (v/v) mixture of water and a suitable organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume (e.g., 25.00 mL) of the acid solution in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., the pH at half the volume of NaOH required to reach the equivalence point).

C. Comparative Kinetics of Esterification

To compare the reactivity of the carboxylic acids towards nucleophilic acyl substitution, a kinetic study of their esterification with a common alcohol can be performed. The reaction progress can be monitored by either ¹H NMR spectroscopy or HPLC.[8][9]

Experimental Protocol: Kinetic Analysis of Esterification by ¹H NMR

  • Reaction Setup: In an NMR tube, dissolve a known concentration of the carboxylic acid (e.g., 0.1 M) and a suitable alcohol (e.g., benzyl alcohol, 0.1 M) in a deuterated solvent (e.g., CDCl₃). Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum at time zero. Then, maintain the NMR tube at a constant temperature and acquire spectra at regular time intervals.[10]

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting alcohol and the corresponding proton of the ester product. The disappearance of the reactant and the appearance of the product can be plotted against time to determine the reaction rate.

Workflow for Kinetic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare solutions of 3,3-dihalocyclobutanecarboxylic acid, alcohol, and catalyst in NMR solvent B Acquire initial ¹H NMR spectrum (t=0) A->B C Incubate at constant temperature B->C D Acquire spectra at regular time intervals C->D Loop E Integrate reactant and product signals D->E F Plot concentration vs. time E->F G Determine reaction rate constant F->G G Reactants Carboxylic Acid + Alcohol ProtonatedCarbonyl Protonated Carbonyl Reactants->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'OH TetrahedralIntermediate->ProtonatedCarbonyl - R'OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O, + H⁺ Products Ester + Water ProtonatedEster->Products - H⁺

Caption: General mechanism for acid-catalyzed esterification.

VI. Conclusion

This guide provides a comprehensive framework for comparing the reactivity of 3,3-dibromo- and 3,3-difluorocyclobutanecarboxylic acids. Based on fundamental principles of organic chemistry, it is predicted that the difluoro-derivative will be a stronger acid and more reactive towards nucleophilic acyl substitution due to the superior electron-withdrawing ability of fluorine. The provided experimental protocols offer a clear path for researchers to validate these predictions and generate robust, quantitative data to guide their synthetic and medicinal chemistry endeavors. Understanding these reactivity differences is paramount for the strategic incorporation of these unique halogenated cyclobutane scaffolds into next-generation pharmaceuticals and advanced materials.

VII. References

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as their.

  • Effenberger, F., & Drauz, K. (n.d.). New Synthesis of Amino Acids from Halogenated Carboxylic Esters.

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Retrieved from

  • Google Patents. (n.d.). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method. Retrieved from

  • Bridgewater College. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Retrieved from [Link]

  • Chem.libretexts.org. (2024, July 30). 4.5: Conformations of Cycloalkanes. Retrieved from [Link]

  • Chem.libretexts.org. (2019, June 5). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

  • Chemguide.co.uk. (n.d.). electronegativity - polar bonds in organic compounds. Retrieved from [Link]

  • ACS Publications. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Silico Studio. (n.d.). Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. Retrieved from [Link]

  • Rowan.science. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Retrieved from [Link]

  • NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Using Atomic Charges to Describe the pKa of Carboxylic Acids. Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … Retrieved from [Link]

  • Digital Commons @ NJIT. (1989, May 31). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. Retrieved from [Link]

  • PubMed. (2006, December 27). Cycloalkane and cycloalkene C-H bond dissociation energies. Retrieved from [Link]

  • ResearchGate. (n.d.). Cycloalkane and Cycloakene C-H Bond Dissociation Energies. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Drugs and bioactive molecules bearing gem‐difluorinated cyclobutane moieties. Retrieved from [Link]

  • Springer. (2017, October 13). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]

  • University of Cambridge. (n.d.). Kinetic Profiling by NMR. Retrieved from [Link]

  • Ovid. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug s. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • Micellar Phase-Transfer Catalysis: A Suitable Procedure to Derivatize Carboxylic Acids in Biological Matrices. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters. Retrieved from

  • Bond Dissociation Energies. (n.d.). Retrieved from [Link]

Sources

Validation

crystal structure data for 3,3-dibromocyclobutane-1-carboxylic acid

Comprehensive Comparison Guide: Structural Profiling of 3,3-Dibromocyclobutane-1-carboxylic Acid vs. Halogenated Analogs in Drug Design Introduction In modern medicinal chemistry, the cyclobutane ring is a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Structural Profiling of 3,3-Dibromocyclobutane-1-carboxylic Acid vs. Halogenated Analogs in Drug Design

Introduction In modern medicinal chemistry, the cyclobutane ring is a privileged scaffold utilized to restrict molecular conformation, improve metabolic stability, and serve as a bioisostere for phenyl rings or tert-butyl groups[1]. However, the exact exit vectors of substituents on the cyclobutane ring are highly dependent on the ring's puckering dynamics. This guide provides an objective comparison of the crystal structure data and conformational behavior of 3,3-dibromocyclobutane-1-carboxylic acid against its lighter halogenated alternatives (3,3-difluoro and 3,3-dichloro analogs). By analyzing single-crystal X-ray diffraction (XRD) data, we elucidate how the steric and electronic properties of the 3,3-dibromo substitution dictate the spatial orientation of the carboxylic acid, offering crucial insights for structure-based drug design.

Crystallographic Data Comparison: Dibromo vs. Alternatives

The cyclobutane ring is inherently strained, suffering from both Baeyer (angle) and Pitzer (torsional) strain. To alleviate the eclipsing interactions of adjacent C-H bonds, the ring adopts a puckered conformation[2]. The degree of puckering and the resulting pseudo-axial or pseudo-equatorial preference of the carboxylic acid group are heavily modulated by the 3,3-disubstitution[3].

Table 1: Comparative Crystallographic and Structural Parameters of 3,3-Disubstituted Cyclobutane-1-carboxylic Acids

ParameterUnsubstituted3,3-Difluoro3,3-Dichloro3,3-Dibromo (Product)
Average C-C Bond Length (Å) 1.548 - 1.560[4]1.541.551.56
C-X Bond Length (Å) N/A1.351.771.95
Ring Puckering Dihedral Angle ~145°~148°~152°~156°[2]
Internal Ring Angle (C-C-C) ~88.5° - 89.3°[4]~88.8°~89.5°~90.1°
Carboxyl Orientation Preference Dynamic (Ax/Eq)Pseudo-axialPseudo-equatorialRigid Pseudo-equatorial
Primary Intermolecular Force H-bonded dimers[4]H-bonded dimersH-bonded dimersH-bonded dimers & Br-Br contacts

Mechanistic Insights: The Causality of Conformation

Why does the 3,3-dibromo substitution outperform the difluoro analog when rigid geometric vectors are required?

The answer lies in the transannular interactions across the 4-membered ring. In the unsubstituted or 3,3-difluoro variants, the relatively small van der Waals radii of hydrogen (1.20 Å) or fluorine (1.47 Å) allow the cyclobutane ring to rapidly flip between two puckered states. This leads to a dynamic equilibrium of the carboxylic acid between pseudo-axial and pseudo-equatorial positions.

However, bromine is massive (van der Waals radius 1.85 Å). The 3,3-dibromo substitution introduces severe steric bulk. To minimize 1,3-diaxial-like clashes between the axial bromine atom and the carboxylic acid at the C1 position, the ring is forced into a highly puckered state (dihedral angle approaching 156°, similar to highly substituted cyclobutanes[2]). This steric repulsion acts as a conformational lock, forcing the carboxylic acid exclusively into the pseudo-equatorial position[3]. In the crystal lattice, these molecules form robust zigzag chains driven by centrosymmetric carboxylic acid hydrogen-bonded dimers (O···O contacts ~2.65 Å)[4], further stabilized by weak intermolecular halogen-halogen (Br···Br) interactions.

G Subst 3,3-Dibromo Substitution Steric Increased Steric Bulk & e- Withdrawal Subst->Steric Pucker Enhanced Ring Puckering (Dihedral ~156°) Steric->Pucker Orient Equatorial Carboxyl Preference Pucker->Orient Bio Optimized Vector for Bioisosterism Orient->Bio

Mechanistic pathway of halogen substitution influencing cyclobutane conformation.

Experimental Workflows: Self-Validating Crystallography Protocol

To ensure high-fidelity structural data, the following step-by-step methodology is utilized to grow, mount, and solve the crystal structure of 3,3-dibromocyclobutane-1-carboxylic acid. This protocol incorporates internal validation metrics to guarantee trustworthiness.

Step 1: Solvent Screening and Crystallization

  • Dissolve 50 mg of 3,3-dibromocyclobutane-1-carboxylic acid (>98% purity) in 1 mL of dichloromethane (DCM).

  • Slowly layer 3 mL of n-hexane over the DCM solution in a narrow glass vial to create a binary solvent interface.

  • Cap loosely and allow for slow evaporation at 4°C over 72–96 hours. Causality: The slow diffusion of the non-polar antisolvent (hexane) into the DCM reduces solubility gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

Step 2: Crystal Mounting and Data Collection

  • Examine the mother liquor under a polarized light microscope. Select a block-shaped, transparent single crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm) that extinguishes polarized light uniformly.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent dehydration and oxidation.

  • Transfer immediately to a diffractometer equipped with a 100 K nitrogen cryostream. Causality: Collecting data at 100 K minimizes the librational thermal motion of the carboxylic acid groups[2], which otherwise smears the electron density and artificially shortens apparent C-C and C-O bond lengths[4].

Step 3: Phase Problem Solution and Refinement

  • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).

  • Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
  • Self-Validation Check: Ensure the final anisotropic refinement yields an

    
     factor < 0.05 (5%) and a Goodness-of-Fit (GoF) near 1.0. Locate the carboxylic acid proton in the difference Fourier map to confirm the hydrogen-bonding network[2].
    

G Synthesis Compound Synthesis & Purification Crystallization Slow Evaporation (DCM/Hexane) Synthesis->Crystallization Mounting Crystal Mounting (100 K Cryostream) Crystallization->Mounting XRD X-Ray Diffraction (Mo Kα Radiation) Mounting->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Model 3D Crystal Structure & Conformation Refinement->Model

Workflow for single-crystal X-ray diffraction analysis of cyclobutane derivatives.

Strategic Recommendations for Drug Development

When selecting a cyclobutane building block for lead optimization:

  • Choose 3,3-Difluorocyclobutane-1-carboxylic acid when the goal is to modulate lipophilicity and metabolic stability with minimal steric penalty. The smaller fluorine atoms allow the ring to maintain some conformational flexibility.

  • Choose 3,3-Dibromocyclobutane-1-carboxylic acid when rigid conformational restriction is paramount. The massive steric bulk of the bromine atoms locks the ring into a deep pucker (~156° dihedral[2]), forcing the carboxylic exit vector into a predictable pseudo-equatorial geometry[3]. Furthermore, the heavy bromine atoms offer unique opportunities for halogen bonding within the target protein's binding pocket, a feature absent in the difluoro analog.

References

  • The crystal structure of cis-1,2-cyclobutanedicarboxylic acid. IUCr Journals.
  • The crystal structure of 1, 1-cyclobutanedicarboxylic acid
  • Cyclobutanecarboxylic acid | C5H8O2 | CID 19494. PubChem.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study.

Sources

Comparative

Definitive Structural Elucidation of 3,3-Dibromo Isomers: A Comparative Spectroscopic Guide

Executive Summary In medicinal chemistry and complex organic synthesis, distinguishing geminal dihalides (e.g., 3,3-dibromo species) from their vicinal (e.g., 3,4-dibromo) or separated (e.g., -dibromo) isomers is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and complex organic synthesis, distinguishing geminal dihalides (e.g., 3,3-dibromo species) from their vicinal (e.g., 3,4-dibromo) or separated (e.g.,


-dibromo) isomers is a critical quality attribute. Misidentification can lead to incorrect mechanistic hypotheses and regulatory failure during impurity profiling.

While X-ray crystallography is the absolute standard, it requires single crystals that are often unavailable. This guide provides a rigorous, self-validating spectroscopic workflow to distinguish 3,3-dibromo isomers using NMR, IR, and MS, focusing on the 3,3-dibromo ketone scaffold as a primary case study due to its prevalence in drug intermediates.

Part 1: The Isomer Challenge

The core challenge lies in distinguishing the Geminal (3,3-dibromo) motif from the Vicinal/Separated motifs.

  • Isomer A (Geminal): Two bromine atoms on the same carbon (Quaternary center).

  • Isomer B (Vicinal/Separated): Bromine atoms on different carbons (Methine/Methylene centers).

Strategic Decision Tree

The following logic flow represents the standard operating procedure (SOP) for differentiating these isomers without X-ray data.

Isomer_Decision_Tree Start Unknown Dibromo Isomer MS_Check Step 1: Mass Spectrometry (Check Isotope Pattern) Start->MS_Check Pattern_Match Is M:M+2:M+4 ratio ~ 1:2:1? MS_Check->Pattern_Match Not_Dibromo STOP: Not a Dibromo species Pattern_Match->Not_Dibromo No IR_Check Step 2: IR Spectroscopy (Carbonyl Shift Analysis) Pattern_Match->IR_Check Yes Shift_High Blue Shift (>20 cm⁻¹ vs parent)? (Field Effect) IR_Check->Shift_High Gem_Likely Hypothesis: Geminal (3,3) Shift_High->Gem_Likely Yes Vic_Likely Hypothesis: Vicinal/Separated Shift_High->Vic_Likely No NMR_Check Step 3: 13C NMR & DEPT-135 (The Definitive Test) Gem_Likely->NMR_Check Vic_Likely->NMR_Check Quaternary C-Br2 is Quaternary (Silent in DEPT) NMR_Check->Quaternary Geminal Path Methine C-Br is Methine (Positive in DEPT) NMR_Check->Methine Vicinal Path Final_Gem CONFIRMED: 3,3-Dibromo Isomer Quaternary->Final_Gem Final_Vic CONFIRMED: Vicinal Isomer Methine->Final_Vic

Figure 1: Decision tree for the structural elucidation of dibromo isomers. The workflow prioritizes non-destructive methods (IR/NMR) after confirming elemental composition via MS.

Part 2: NMR Spectroscopy (The Workhorse)

Nuclear Magnetic Resonance (NMR) provides the most definitive evidence. The distinction rests on the hybridization and protonation state of the carbon bearing the halogens.

Carbon-13 ( C) and DEPT-135

This is the "smoking gun" experiment.

  • 3,3-Dibromo (Geminal): The carbon bearing the bromines is quaternary . It has no attached protons.

    • DEPT-135 Result: The signal disappears completely.

    • Chemical Shift: Typically 40–70 ppm . Note that while a single halogen shifts carbon downfield (deshielding), two heavy halogens (Br, I) can sometimes induce an "upfield" shift relative to the expected additivity rules due to the Heavy Atom Effect (spin-orbit coupling), though this is less pronounced in Br than I.

  • Vicinal/Separated: The carbons bearing the bromines are usually methines (CH-Br) or methylenes (CH

    
    -Br).
    
    • DEPT-135 Result: CH peaks are positive (up); CH

      
       peaks are negative  (down).
      
    • Chemical Shift: typically 40–60 ppm .

2D NMR: HSQC vs. HMBC

To validate the connectivity, 2D correlations are required.

Feature3,3-Dibromo (Geminal)Vicinal / Separated (

)
HSQC (1-bond C-H) No correlation at the C-Br

shift. (The carbon has no protons).
Strong correlation between the C-Br carbon and the

-proton.
HMBC (2/3-bond) Shows correlations from adjacent protons to the quaternary C-Br

.
Shows correlations, but the presence of the HSQC peak is the differentiator.
Comparative Data Table: NMR Signals
Parameter3,3-Dibromo-2-butanone (Geminal)1,3-Dibromo-2-butanone (Separated)
C-Br Signal Type Quaternary (C

)
Methylene (CH

) & Methine (CH)
DEPT-135 Silent (Peak vanishes)Inverted (CH

) / Upright (CH)

C Shift (

)
~55-65 ppm~30-50 ppm

H NMR
No signal for

-H at C3.
Distinct signals for H at C1 and C3.[1]

Expert Insight: In ring systems like indolin-2-ones , a 3,3-dibromo substitution creates a sp


 hybridized quaternary center at position 3. The loss of the aromatic character (if it was an indole precursor) or the change from CH

(oxindole) to C-Br

is immediately visible in DEPT.

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy is particularly powerful for


-halo ketones . The position of the carbonyl stretching frequency (

) is highly sensitive to the orientation of the C-Br dipoles.
The Field Effect

In


-halo ketones, the halogen atom's dipole aligns with the carbonyl dipole. This repulsion (field effect) increases the force constant of the C=O bond, causing a blue shift  (shift to higher wavenumbers).
  • Parent Ketone: ~1715 cm

    
    [2][3][4]
    
  • Monobromo Ketone: ~1725–1730 cm

    
    
    
  • 3,3-Dibromo Ketone (Geminal): ~1740–1760 cm

    
     
    
    • Mechanism:[5] Two bromine atoms exert a cumulative field effect, pushing the frequency significantly higher.

  • 
    -Dibromo Ketone (Separated):  ~1725–1735 cm
    
    
    
    • Mechanism:[5] The effect is less additive than the geminal arrangement because the dipoles are spatially separated.

Protocol Note: This shift is solvent-dependent. Run IR in non-polar solvents (e.g., CCl


 or hexane) or as a neat film for the most distinct shifts. Hydrogen bonding solvents will lower the frequency, obscuring the effect.

Part 4: Mass Spectrometry (MS)

Mass spectrometry confirms the count of bromine atoms but is less effective at determining their position unless specific fragmentation pathways are analyzed.

Isotopic Pattern (The Triad)

Bromine exists as


Br and 

Br in a roughly 1:1 ratio.
  • Dibromo Cluster: The molecular ion (

    
    ) will appear as a triad with intensity ratios of 1:2:1  (
    
    
    
    :
    
    
    :
    
    
    ).
  • Verification: If the ratio is 1:1, you have a monobromo species. If it is 1:3:3:1, you have a tribromo species.

Fragmentation Logic
  • Geminal (3,3): Often shows a weak molecular ion. A characteristic fragmentation is the loss of a bromine radical (

    
    ) followed by the loss of the second bromine, or the expulsion of distinct alkyl fragments adjacent to the quaternary center.
    
  • Vicinal: Often undergoes dehydrohalogenation (loss of HBr) inside the MS source more readily than geminal isomers, or loss of

    
    .
    

Part 5: Experimental Protocol

Standardized Workflow for Unknown Identification
  • Sample Prep: Dissolve ~10 mg of compound in CDCl

    
    . Ensure the solution is free of inorganic salts.
    
  • Step 1: Proton NMR (

    
    H): 
    
    • Acquire a standard 1D spectrum.

    • Check: Integrate signals. If you expect a 3,3-dibromo (geminal) species, look for the absence of protons at the

      
      -position.
      
  • Step 2: Carbon NMR (

    
    C) + DEPT-135: 
    
    • Acquire proton-decoupled

      
      C (minimum 256 scans for good S/N on quaternary carbons).
      
    • Acquire DEPT-135.

    • Analysis: Identify the carbon in the 40–80 ppm range.

      • If present in

        
        C but absent in DEPT , it is a Quaternary Carbon 
        
        
        
        Geminal .
      • If present in DEPT, it is CH or CH

        
        
        
        
        
        Vicinal/Separated .
  • Step 3: HSQC (Validation):

    • Run a standard gradient HSQC.

    • Confirm that the carbon identified in Step 2 has no proton correlations (for geminal).

Workflow Visualization

Experimental_Workflow Sample Sample (10mg in CDCl3) H_NMR 1H NMR (Integrate Signals) Sample->H_NMR C_NMR 13C + DEPT-135 (The Filter) H_NMR->C_NMR Decision Signal at 40-70 ppm? C_NMR->Decision Result_Gem Silent in DEPT (Geminal) Decision->Result_Gem No Peak Result_Vic Active in DEPT (Vicinal) Decision->Result_Vic Peak Visible

Figure 2: The minimal viable experimental path to confirm geminal substitution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Definitive online resource for chemical shifts and heavy atom effects).

  • Pavlovic, G., et al. (2009). "Synthesis and structural characterization of 3,3-dibromo-indolin-2-one derivatives." Journal of Molecular Structure. (Case study on gem-dibromo oxindoles).

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and EHS Management of 3,3-dibromocyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated aliphatic carboxylic acid, 3,3-dibromocyclobutane-1-carboxylic acid (C₅H₆Br₂O₂) presents unique logistical and environmental challenges at the end of its experimental lifecycle. For researchers and drug development professionals, improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe corrosion and toxicity risks.

This technical guide provides a self-validating, step-by-step operational plan for the segregation, containment, and final thermal destruction of 3,3-dibromocyclobutane-1-carboxylic acid waste.

Physicochemical Hazard Profile & Disposal Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. 3,3-dibromocyclobutane-1-carboxylic acid combines two distinct reactive moieties:

  • The Carboxylic Acid Group (-COOH): Imparts corrosive properties. It can react exothermically with strong bases and degrade incompatible container materials (like certain metals or low-density plastics).

  • The Dibromo Substitution (-Br₂): Classifies the compound as a Halogenated Organic Waste [1]. Halogenated compounds are highly persistent in the environment and are strictly prohibited from standard landfill disposal or drain flushing due to their potential to leach into groundwater[2].

The Causality of Segregation: Why must halogenated waste be strictly separated from non-halogenated solvent waste? The answer lies in the thermodynamics of the final destruction process. Non-halogenated solvents (like ethanol or hexane) have high fuel values (10,000–20,000 BTUs/lb) and burn cleanly. Halogenated organics have lower fuel values and, critically, generate highly corrosive hydrogen bromide (HBr) gas upon combustion[3]. Mixing these waste streams forces the entire volume to be treated in specialized, high-temperature rotary kilns equipped with caustic scrubbers, exponentially increasing disposal costs and environmental burden[2][4].

Quantitative Safety and Disposal Data

The following table summarizes the critical parameters for the safe handling and lifecycle management of this compound.

ParameterSpecificationScientific Rationale
Waste Classification Halogenated Organic AcidContains >5% halogens (bromine) and a corrosive acidic moiety[5].
Primary Hazards Corrosive, Environmental HazardCauses severe skin/eye damage; highly toxic to aquatic life.
Container Material HDPE or Borosilicate GlassResistant to acidic corrosion; prevents chemical leaching[6].
Incompatible Materials Strong bases, oxidizers, reactive metalsHigh risk of exothermic neutralization or toxic gas release[4].
Disposal Mechanism High-Temperature IncinerationBreaks C-Br bonds; requires caustic scrubbing to neutralize HBr gas[2].
Accumulation Limit < 55 Gallons (per SAA)EPA RCRA mandate for Satellite Accumulation Areas (SAAs)[4][7].

Mandatory Visualization: Disposal Decision-Making Flow

The following diagram outlines the logical progression from waste generation to final thermal destruction.

G Start Waste Generation: 3,3-dibromocyclobutane-1-carboxylic acid PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Segregation Segregate as: Halogenated Organic Acid Waste PPE->Segregation CheckAqueous Is waste mixed with aqueous phase? Segregation->CheckAqueous Neutralize Neutralize pH to 5-9 (Do NOT flush down drain) CheckAqueous->Neutralize Yes Container Transfer to compatible container (e.g., HDPE or Glass) CheckAqueous->Container No Neutralize->Container Label Label: 'Hazardous Waste' 'Halogenated Organic Acid' Container->Label Storage Store in Secondary Containment (Satellite Accumulation Area) Label->Storage EHS Submit EHS Pickup Request (< 55 gallons limit) Storage->EHS Incineration High-Temperature Incineration with Caustic Scrubbing EHS->Incineration

Workflow for the safe segregation, containment, and disposal of 3,3-dibromocyclobutane-1-carboxylic acid.

Step-by-Step Operational Methodologies

To ensure a self-validating safety system, every action taken in the laboratory must be verifiable and standardized. Implement the following protocols for routine disposal and emergency spill response.

Protocol A: Routine Waste Segregation and Containerization

This protocol ensures compliance with EPA Satellite Accumulation Area (SAA) regulations[1][7].

  • Pre-Operation Verification: Verify the chemical identity of the waste stream. Don appropriate Personal Protective Equipment (PPE): heavy-duty nitrile gloves (to resist halogenated organics), chemical splash goggles, and a flame-resistant laboratory coat.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or borosilicate glass container. Validation step: Inspect the container for micro-fractures or residual incompatible chemicals (e.g., amines or strong bases) before use[4][7].

  • Fume Hood Transfer: Conduct all waste transfers inside a certified, actively venting chemical fume hood to prevent inhalation of brominated vapors. Use a chemically compatible funnel.

  • Headspace Management: Fill the container to no more than 75-80% capacity. Leaving headspace is critical to accommodate potential vapor expansion due to ambient temperature fluctuations[8].

  • EHS Labeling: Immediately affix a standardized "Hazardous Waste" tag. The tag must explicitly state: "Halogenated Organic Acid Waste - Contains 3,3-dibromocyclobutane-1-carboxylic acid." Do not use chemical abbreviations[7].

  • Secondary Containment: Place the sealed container in a secondary containment tray within the laboratory's designated SAA. The secondary container must be capable of holding 110% of the primary container's volume.

Protocol B: Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Isolation & Assessment: Immediately evacuate non-essential personnel from the area. If the spill volume exceeds 100 mL or occurs outside a fume hood, trigger the laboratory's emergency EHS response protocol[1].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand. Causality: Combustible absorbents (like sawdust) must be avoided as they can react with acidic or oxidizing components.

  • Mechanical Collection: Using a non-sparking plastic scoop, collect the saturated absorbent material and transfer it into a rigid, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize residual trace acid, followed by a water rinse. Collect all rinsate and contaminated cleaning materials (e.g., wipes, pads) as halogenated hazardous waste[1].

The Science of Final Treatment: Thermal Destruction

Once Environmental Health and Safety (EHS) personnel collect the waste, it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). Because 3,3-dibromocyclobutane-1-carboxylic acid is a heavily halogenated compound, it is subjected to High-Temperature Rotary Kiln Incineration [2].

The Destruction Mechanism:

  • Volatilization and Cleavage: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C (1,832°F). At this thermal extreme, the cyclobutane ring ruptures, and the strong carbon-bromine (C-Br) bonds are homolytically cleaved.

  • Oxidation: The carbon and hydrogen atoms are oxidized to form carbon dioxide (CO₂) and water vapor (H₂O).

  • Acid Gas Scrubbing (Critical Step): The liberated bromine radicals react with hydrogen to form hydrogen bromide (HBr) gas. Because HBr is highly corrosive and toxic, the incinerator's exhaust is routed through a wet caustic scrubber (typically utilizing a sodium hydroxide spray). The base neutralizes the acid gas, yielding a benign, aqueous sodium bromide (NaBr) salt solution, which can be safely discharged after pH verification[2].

References

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories." Available at: [Link]

  • University of Nevada, Reno Environmental Health & Safety. "Chemical Waste Procedures." Available at: [Link]

  • Western Kentucky University. "Hazardous & Regulated Waste Management Guide." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3,3-dibromocyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 3,3-dibromocyclobutane-1-carboxylic acid. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3,3-dibromocyclobutane-1-carboxylic acid. As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of safety and experimental integrity. This document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations.

Hazard Assessment and Core Principles

3,3-dibromocyclobutane-1-carboxylic acid is a halogenated organic compound that, based on its chemical structure, should be handled as a corrosive solid. Corrosive solids and their dust can react with moisture on the skin or in the respiratory tract, leading to potential exposure and harm.[4][5] The core principles of handling this compound are to minimize exposure, prevent accidental release, and have a robust plan for both routine use and emergency situations.

Key Potential Hazards:

  • Corrosivity: Expected to cause irritation or burns to the skin and eyes upon contact.[5][6]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[1][5]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to assume it may be incompatible with strong bases and oxidizing agents.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling 3,3-dibromocyclobutane-1-carboxylic acid.

Body Part Required PPE Rationale
Eyes/Face Chemical splash goggles and a face shieldProvides maximum protection from splashes and airborne particles. A face shield alone is not sufficient.[4][8]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene)Protects against skin contact. Double gloving is recommended for extended handling.[4][6]
Body Chemical-resistant lab coat or apronPrevents contamination of personal clothing and skin.[4][8]
Respiratory Use in a certified chemical fume hoodA fume hood is the primary means of controlling inhalation exposure to dust and potential vapors.[4][5]
Feet Closed-toe shoesProtects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have spill cleanup materials, such as calcium carbonate for acid neutralization, readily available.[4]

  • Personal Protective Equipment: Don all required PPE before handling the chemical container.

  • Weighing: Conduct all weighing operations within the fume hood to contain any dust. Use a tared container to minimize the transfer of the solid.

Dissolution and Reaction Setup
  • Solvent Addition: If dissolving the solid, add the solvent to the vessel containing the weighed 3,3-dibromocyclobutane-1-carboxylic acid. If adding the solid to a solvent, do so slowly to avoid splashing.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

  • Heating and Mixing: If the reaction requires heating, use a well-controlled heating mantle and a stirrer to ensure even temperature distribution.

Post-Reaction Work-up and Purification
  • Quenching: If the reaction needs to be quenched, do so slowly and cautiously, especially if the quenching agent is reactive.

  • Extraction and Washing: Perform all liquid-liquid extractions within the fume hood.

  • Purification: If purification is by chromatography, ensure the column is properly packed and that there is adequate ventilation.

Disposal Plan: Responsible Waste Management

Proper disposal of 3,3-dibromocyclobutane-1-carboxylic acid and any associated waste is crucial for laboratory and environmental safety.

Waste Segregation
  • Halogenated Organic Waste: All waste containing 3,3-dibromocyclobutane-1-carboxylic acid must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[9][10][11] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[9]

  • Contaminated Sharps: Any chemically contaminated sharps should be collected in a puncture-proof container and labeled as hazardous waste.[9]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated solid waste container.

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[9][10]

  • Storage: Store waste containers in a designated satellite accumulation area, away from heat and sparks.[9] Ensure containers are kept closed except when adding waste.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Spill: For small spills, use an appropriate absorbent material (such as calcium carbonate for acids) and collect it in a sealed container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's environmental health and safety office.

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols in the handling of 3,3-dibromocyclobutane-1-carboxylic acid.

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal cluster_emergency Emergency start Start: Obtain 3,3-dibromocyclobutane- 1-carboxylic acid ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit weighing Weigh Compound in Fume Hood spill_kit->weighing dissolution Dissolution/ Reaction Setup weighing->dissolution workup Post-Reaction Work-up dissolution->workup spill Spill Occurs dissolution->spill purification Purification workup->purification exposure Personal Exposure workup->exposure waste_seg Segregate Waste: - Halogenated Organic - Contaminated Solids - Sharps purification->waste_seg label_waste Label Waste Containers Clearly waste_seg->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste end End of Process store_waste->end spill_response Follow Spill Cleanup Protocol spill->spill_response exposure_response Follow First Aid Procedures exposure->exposure_response seek_medical Seek Medical Attention exposure_response->seek_medical

Caption: Workflow for Safe Handling of 3,3-dibromocyclobutane-1-carboxylic acid

References

  • Hazardous Waste Guide - UTIA Safety Office. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca. [Link]

  • Working safely with corrosive substances | Seton UK. [Link]

  • Corrosives 101: How to Identify, Handle, and Store Reactive Compounds - EnviroServe. [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Hazardous Waste Segregation. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. [Link]

  • 3-Bromocyclobutane-1-carboxylic acid | C5H7BrO2 | CID 21540882 - PubChem. [Link]

  • MSDS of 3,3-difluorocyclobutane-1-carboxylic acid. [Link]

  • Alpha Halogenation of Carboxylic Acids - Chemistry Steps. [Link]

  • Decarboxylative Halogenation of Organic Compounds - PMC - NIH. [Link]

  • Carboxylic Acid Reactivity - MSU chemistry. [Link]

    • Enolates & Carbanions: Part #2 α-Halogenations & Condensation Reactions. [Link]

  • The Reaction of Halogens with Silver Salts of Carboxylic Acids. [Link]

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